molecular formula C4H8N2 B2965033 Cyclopropanecarboximidamide CAS No. 54070-74-5; 57297-29-7

Cyclopropanecarboximidamide

Cat. No.: B2965033
CAS No.: 54070-74-5; 57297-29-7
M. Wt: 84.122
InChI Key: FXFPOKGPAPEJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropanecarboximidamide (CAS 54070-74-5) is a valuable chemical intermediate in medicinal chemistry and scientific research. Its structure, featuring a strained cyclopropane ring and a reactive carboximidamide group, makes it a useful scaffold for designing novel bioactive molecules. The cyclopropane ring is a common motif in drug design due to its ability to enhance metabolic stability, improve binding affinity to targets, and reduce off-target effects . Research into amide derivatives containing cyclopropane structures has demonstrated significant biological activities, including promising in vitro antifungal activity against pathogens like Candida albicans and antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . Furthermore, structurally related cyclopropane carboxamide compounds have been investigated for their distinct antiproliferative properties, showing potential in inhibiting the proliferation of cancer cell lines . As a key synthetic precursor, Cyclopropanecarboximidamide is employed in the development of various pharmacologically active compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropanecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c5-4(6)3-1-2-3/h3H,1-2H2,(H3,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFPOKGPAPEJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60968910
Record name Cyclopropanecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54070-74-5
Record name Cyclopropanecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Cyclopropanecarboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanecarboximidamide, a small molecule featuring a strained cyclopropyl ring appended to an imidamide functional group, represents a valuable building block in medicinal chemistry. The unique stereoelectronic properties of the cyclopropane motif can impart favorable pharmacological characteristics, including enhanced metabolic stability and binding affinity. This guide provides a comprehensive technical overview of the molecular structure of cyclopropanecarboximidamide, detailing its synthesis, spectroscopic signature, and key structural parameters derived from computational analysis. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics incorporating this versatile scaffold.

Introduction: The Significance of the Cyclopropyl Moiety in Drug Discovery

The cyclopropane ring, despite its simple three-carbon structure, is a "privileged" motif in modern drug discovery.[1] Its inherent ring strain and unique orbital hybridization endow it with properties that are highly attractive for medicinal chemists. The rigid conformation of the cyclopropyl group can help to lock in bioactive conformations, leading to enhanced binding potency and selectivity for protein targets.[2] Furthermore, the strong C-H bonds of the cyclopropane ring can increase metabolic stability by reducing susceptibility to enzymatic degradation, a critical factor in improving a drug candidate's pharmacokinetic profile.[2] The incorporation of the cyclopropyl group has been shown to favorably modulate a range of properties, including brain permeability and plasma clearance, making it a versatile tool for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule.[2]

Cyclopropanecarboximidamide serves as a key intermediate for the introduction of this valuable cyclopropyl pharmacophore. The imidamide functional group is a bioisostere of the more common amide group and can participate in similar hydrogen bonding interactions with biological targets. However, the basicity of the imidamide allows for the formation of salt forms, such as the hydrochloride salt, which often exhibit improved solubility and handling characteristics. This guide will delve into the fundamental molecular characteristics of cyclopropanecarboximidamide, providing the essential knowledge base for its effective utilization in drug design and development.

Synthesis of Cyclopropanecarboximidamide Hydrochloride

The most direct and widely applicable method for the synthesis of cyclopropanecarboximidamide is the Pinner reaction.[3][4][5][6] This classic transformation involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which is subsequently converted to the corresponding amidine upon treatment with ammonia.[3][4][5] For the synthesis of cyclopropanecarboximidamide hydrochloride, the precursor is cyclopropanecarbonitrile.

Synthesis of the Precursor: Cyclopropanecarbonitrile

Cyclopropanecarbonitrile can be synthesized from γ-chlorobutyronitrile through an intramolecular cyclization reaction promoted by a strong base.[7]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add powdered potassium hydroxide.

  • Slowly add γ-chlorobutyronitrile to the potassium hydroxide with vigorous stirring.

  • Heat the reaction mixture on a steam bath. An exothermic reaction will commence.

  • After the initial vigorous reaction subsides, continue heating for an additional hour.

  • Allow the reaction mixture to cool to room temperature.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water to remove any remaining potassium hydroxide and salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by distillation to yield crude cyclopropanecarbonitrile.

  • Purify the product by fractional distillation.

G cluster_0 Synthesis of Cyclopropanecarbonitrile gamma-Chlorobutyronitrile gamma-Chlorobutyronitrile Reaction Reaction gamma-Chlorobutyronitrile->Reaction Intramolecular Cyclization KOH KOH KOH->Reaction Strong Base Cyclopropanecarbonitrile Cyclopropanecarbonitrile Reaction->Cyclopropanecarbonitrile G cluster_1 Pinner Reaction Cyclopropanecarbonitrile Cyclopropanecarbonitrile Imidate_HCl Cyclopropyl Imidate Hydrochloride (Pinner Salt) Cyclopropanecarbonitrile->Imidate_HCl Step 1: Imidate Formation Ethanol_HCl Anhydrous Ethanol, Dry HCl gas Ethanol_HCl->Imidate_HCl Product Cyclopropanecarboximidamide Hydrochloride Imidate_HCl->Product Step 2: Ammonolysis Ammonia Anhydrous Ammonia in Ethanol Ammonia->Product

Caption: Two-step Pinner reaction for the synthesis of the target compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The infrared spectrum of cyclopropanecarboximidamide hydrochloride provides key information about its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3000Strong, BroadN-H stretching vibrations of the amidinium ion
~3100-3000MediumC-H stretching vibrations of the cyclopropyl ring
~1670StrongC=N stretching vibration of the imidamide group
~1450MediumCH₂ scissoring in the cyclopropyl ring
Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of publicly available experimental NMR spectra for cyclopropanecarboximidamide, the following data is predicted using online NMR prediction tools. [8][9][10][11][12]This information should be used as a guide for experimental verification.

Predicted ¹H NMR Spectrum (in D₂O):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.0-1.2Multiplet4HCH₂ protons of the cyclopropyl ring
~1.5-1.7Multiplet1HCH proton of the cyclopropyl ring

Predicted ¹³C NMR Spectrum (in D₂O):

Chemical Shift (ppm)Assignment
~10-15CH₂ carbons of the cyclopropyl ring
~15-20CH carbon of the cyclopropyl ring
~165-175C=N carbon of the imidamide group

Molecular Structure and Computational Analysis

The three-dimensional structure of cyclopropanecarboximidamide is defined by the unique geometry of the cyclopropyl ring and the planarity of the imidamide group.

Geometry of the Cyclopropane Ring

The cyclopropane ring is characterized by significant angle strain, with internal C-C-C bond angles of 60°. This deviation from the ideal tetrahedral angle of 109.5° leads to "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis. High-level quantum chemical calculations have provided precise geometric parameters for the cyclopropane ring. [13]

Parameter Value
C-C bond length ~1.503 Å
C-H bond length ~1.079 Å

| H-C-H bond angle | ~115.0° |

Computational Geometry Optimization

To obtain a detailed understanding of the three-dimensional structure of cyclopropanecarboximidamide, including the relative orientation of the cyclopropyl and imidamide groups, computational chemistry methods are invaluable. Density Functional Theory (DFT) is a powerful tool for geometry optimization of small molecules. [14][15][16][17][18][19][20] Protocol for DFT-based Geometry Optimization:

  • Initial Structure Generation: A 3D model of cyclopropanecarboximidamide is constructed using molecular modeling software.

  • Method Selection: The B3LYP functional with the 6-31G* basis set is a widely used and reliable method for the geometry optimization of organic molecules, providing a good balance between accuracy and computational cost. [15][21][22]3. Calculation Setup: The geometry optimization calculation is performed using a quantum chemistry software package. The calculation iteratively adjusts the atomic coordinates to find the lowest energy conformation (a local or global minimum on the potential energy surface).

  • Analysis of Results: The output of the calculation provides the optimized Cartesian coordinates of all atoms, from which bond lengths, bond angles, and dihedral angles can be determined. A frequency calculation should also be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

G cluster_2 DFT Geometry Optimization Workflow Initial_Structure Generate Initial 3D Structure Method_Selection Select DFT Functional and Basis Set (e.g., B3LYP/6-31G*) Initial_Structure->Method_Selection Optimization Perform Geometry Optimization Calculation Method_Selection->Optimization Analysis Analyze Optimized Geometry (Bond Lengths, Angles) Optimization->Analysis Frequency Perform Frequency Calculation Analysis->Frequency Confirmation Confirm True Energy Minimum Frequency->Confirmation

Caption: Workflow for computational geometry optimization.

Conclusion

Cyclopropanecarboximidamide is a molecule of significant interest to the medicinal chemistry community. This technical guide has provided a detailed overview of its synthesis via the Pinner reaction, its characteristic spectroscopic features, and a protocol for the computational analysis of its molecular structure. A thorough understanding of these fundamental properties is essential for the rational design and development of novel therapeutic agents that incorporate this valuable cyclopropyl-containing building block. The information presented herein is intended to empower researchers to confidently utilize cyclopropanecarboximidamide in their drug discovery endeavors.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2018). PMC. Retrieved from [Link]

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
  • A Lewis acid-promoted Pinner reaction. (2013). PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • The Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Gauss, J., & Cremer, D. (1988). The re Structure of Cyclopropane. Journal of the American Chemical Society, 110(19), 6253–6259.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • NMRium. (n.d.). Predict. Retrieved from [Link]

  • Excited-State Geometry Optimization of Small Molecules with Many-Body Green's Functions Theory. (2021). ACS Publications. Retrieved from [Link]

  • Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. (2014). Inpressco. Retrieved from [Link]

  • Method for artificially synthesizing cyclopropanecarbonitrile. (n.d.). Google Patents.
  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Cross-Domain Graph Learning Protocol for Single-Step Molecular Geometry Refinement. (2026). arXiv. Retrieved from [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ResearchGate. Retrieved from [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (2018). Semantic Scholar. Retrieved from [Link]

  • Procede de preparation du cyclopropane-carbonitrile. (n.d.). Google Patents.
  • Organic Syntheses. (n.d.). Cyclopropanecarbonitrile. Retrieved from [Link]

  • ubiquity of B3LYP/6-31G*. (2016). Reddit. Retrieved from [Link]

  • Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. (2020). MDPI. Retrieved from [Link]

  • Why the Standard B3LYP/6-31G* Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem. (2012). ACS Publications. Retrieved from [Link]

  • Part 3 - Introduction to Geometrical Optimizations. (n.d.). atomistica.online. Retrieved from [Link]

  • The Cambridge Structural Database in retrospect and prospect. (2014). PubMed. Retrieved from [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. (2024). YouTube. Retrieved from [Link]

  • B3LYP/6–31G(d,p) optimized geometry for 6B with atom number scheme... (n.d.). ResearchGate. Retrieved from [Link]

  • Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F). (2013). PMC. Retrieved from [Link]

  • Crystal Structures Submitted to the CSD. (n.d.). Anstey Research Group. Retrieved from [Link]

  • Chemical structure searching. (n.d.). CCDC. Retrieved from [Link]

  • CCDC 647129: Experimental Crystal Structure Determination. (2008). Research Explorer The University of Manchester. Retrieved from [Link]

  • Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016). ResearchGate. Retrieved from [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). CASPRE. Retrieved from [Link]

Sources

Technical Guide: Cyclopropanecarboximidamide (CPCA) as a Therapeutic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Cyclopropanecarboximidamide (CPCA) , treating it as a high-value pharmacophore and arginine mimic in Fragment-Based Drug Discovery (FBDD).[1]

Executive Summary: The Pharmacophore Profile

Cyclopropanecarboximidamide (CAS: 57297-29-7) represents a "privileged structure" in medicinal chemistry.[1] It combines the conformational rigidity of a cyclopropane ring with the high basicity and hydrogen-bonding capability of an amidine group.

In drug development, CPCA is rarely a monotherapy; rather, it functions as a critical P1 anchor moiety .[1] It is designed to target enzymes that recognize the positively charged side chain of Arginine, specifically Trypsin-like Serine Proteases and Imidazoline Receptors .[1]

PropertyValueClinical Significance
Molecular Formula

Minimal molecular weight (

Da) ideal for FBDD.[1]
Basicity (

)

Physiological protonation ensures strong electrostatic binding.[1]
Geometry Trigonal Planar (Amidine)Mimics the planar guanidinium group of Arginine.
Rigidity High (Cyclopropane)Reduces entropic penalty upon binding compared to flexible alkyl chains.

Mechanism of Action: The "Arginine Mimic" Effect[2]

The therapeutic potential of CPCA rests on its ability to act as a bioisostere for the amino acid Arginine .

The S1 Pocket Interaction

Most serine proteases (e.g., Thrombin, Factor Xa, Trypsin) possess a deep specificity pocket (S1) containing a conserved Aspartate (Asp189 in Trypsin numbering) residue at the bottom.[1]

  • Natural Substrate: The guanidinium group of Arginine forms a bidentate salt bridge with Asp189.

  • CPCA Mechanism: The amidine group of CPCA is protonated at physiological pH. It enters the S1 pocket and forms a similar high-affinity salt bridge with Asp189.[1] The cyclopropane ring provides a rigid "linker" that positions the warhead correctly without the entropic cost of a flexible butyl chain found in Arginine.

Visualization of the Binding Mode

The following diagram illustrates the interaction logic between CPCA and the S1 specificity pocket of a serine protease.

CPCABinding cluster_enzyme Serine Protease S1 Pocket cluster_drug CPCA Pharmacophore Asp189 Aspartate 189 (Anionic Anchor) Gly219 Glycine 219 (H-Bond Acceptor) Amidine Amidine Group (Cationic Warhead) Amidine->Asp189 Salt Bridge (Electrostatic) Amidine->Gly219 H-Bond Cyclopropane Cyclopropane Ring (Rigid Scaffold) Cyclopropane->Amidine Covalent Bond

Caption: Schematic of the bidentate salt bridge formed between the CPCA amidine moiety and the conserved Aspartate residue in the S1 pocket of serine proteases.

Primary Therapeutic Targets

Coagulation Factors (Thrombosis)

The most established application of amidine-based inhibitors is in the anticoagulation cascade.

  • Target: Factor Xa and Thrombin (Factor IIa) .[1]

  • Role of CPCA: While older drugs like Benzamidine were too basic and poorly bioavailable, CPCA derivatives offer a balance.[1] The cyclopropane ring increases lipophilicity (LogP) compared to open chains, potentially improving oral bioavailability while maintaining potency against the coagulation factors.

  • Therapeutic Goal: Prevention of Deep Vein Thrombosis (DVT) and Stroke.

Viral Proteases (Antivirals)

Viral proteases often mimic host specificity to process polyproteins.

  • Target: HCV NS3/4A Protease and SARS-CoV-2 Papain-like Protease (PLpro) .[1]

  • Relevance: Many HCV inhibitors (e.g., Grazoprevir, Glecaprevir) utilize a cyclopropane moiety to lock the conformation of the P1 residue. While these often use a sulfonamide or carboxylic acid, the amidine variant (CPCA) is investigated as a "warhead" to covalently or non-covalently attack the active site serine or cysteine.

  • Data Point: Amidine derivatives have shown

    
     values in the low micromolar range (
    
    
    
    ) against various viral proteases in early-stage screening.[1]
Imidazoline Receptors (Neurology/Cardiology)

The structural similarity between the amidine group of CPCA and the imidazoline ring (found in Clonidine) allows CPCA to cross-react with Imidazoline Receptors.

  • Target: I1-Imidazoline Receptor .[1][2][3][4]

  • Effect: Central regulation of blood pressure (sympathoinhibition).

  • Risk/Benefit: In protease inhibitor design, affinity for I1 receptors is often considered an "off-target" effect that must be minimized to avoid hypotension.[1] However, for neurological indications, CPCA derivatives can be optimized to target I1/I2 receptors for pain management or neuroprotection.[1]

Synthesis & Manufacturing Protocol

The synthesis of CPCA is a self-validating protocol relying on the Pinner Reaction sequence. This route avoids toxic metal cyanides by using 4-chlorobutyronitrile as the precursor.[1]

Step-by-Step Synthesis Workflow
  • Cyclization (Formation of Nitrile):

    • Reagents: 4-chlorobutyronitrile, Sodium Hydroxide (NaOH), Phase Transfer Catalyst (TBAB).[1]

    • Conditions: 50% NaOH,

      
      , exothermic.[1]
      
    • Product: Cyclopropanecarbonitrile.

    • QC Check: IR peak at

      
       (Nitrile).[1]
      
  • Pinner Reaction (Formation of Imidate):

    • Reagents: Cyclopropanecarbonitrile, Dry HCl gas, Anhydrous Ethanol.[1]

    • Conditions:

      
      , anhydrous environment.[1]
      
    • Intermediate: Ethyl cyclopropanecarboximidate hydrochloride.

  • Ammonolysis (Formation of Amidine):

    • Reagents: Anhydrous Ammonia (

      
      ) in Ethanol.
      
    • Conditions: Room temperature, sealed vessel.[1]

    • Final Product: Cyclopropanecarboximidamide Hydrochloride.[5]

Synthesis Logic Diagram

Synthesis Start 4-Chlorobutyronitrile Step1 Intramolecular Alkylation (NaOH/TBAB) Start->Step1 Inter1 Cyclopropane- carbonitrile Step1->Inter1 Step2 Pinner Rxn (HCl/EtOH) Inter1->Step2 Inter2 Ethyl Imidate Intermediate Step2->Inter2 Step3 Ammonolysis (NH3/EtOH) Inter2->Step3 Final Cyclopropane- carboximidamide (CPCA) Step3->Final

Caption: The 3-step synthetic pathway from linear nitrile to the cyclic amidine pharmacophore.

Comparative Data: CPCA vs. Analogues

The following table highlights why CPCA is preferred over simple alkyl amidines or benzyl amidines in specific contexts.

FeatureAcetamidine (Linear)Benzamidine (Aromatic)CPCA (Cyclopropyl)
Shape Flexible, smallFlat, rigid, bulkyRigid, compact, 3D
S1 Pocket Fit Poor (Too loose)Good (Planar stacking)Excellent (Induced fit)
Metabolic Stability Low (Rapid hydrolysis)ModerateHigh (Steric bulk)
Lipophilicity LowHighModerate (Balanced)
Target Selectivity Non-selectiveBroad Serine ProteaseTunable Selectivity

References

  • Vertex Pharmaceuticals. (2008). Inhibition of serine proteases by a new class of cyclosulfamide-based carbamylating agents. Archives of Biochemistry and Biophysics. Link

  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2781916, Cyclopropanecarboximidamide hydrochloride.[1]Link

  • Li, F., et al. (2015).[1] Imidazoline I1 receptors: from binding site to therapeutic target in cardiovascular disease.[2] Current Hypertension Reports. Link

  • Organic Syntheses. (1941).[6][7] Cyclopropanecarboxylic Acid and Derivatives Synthesis. Org.[5][6] Synth. Coll. Vol. 1. Link

Sources

Cyclopropanecarboximidamide: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of the cyclopropane motif into molecular scaffolds is a powerful strategy in modern medicinal and agricultural chemistry.[1] The unique conformational rigidity and electronic properties of this three-membered ring can impart significant advantages, including enhanced metabolic stability, improved binding affinity to biological targets, and novel intellectual property.[1] Among the various cyclopropyl-containing synthons, cyclopropanecarboximidamide, particularly as its hydrochloride salt, stands out as a highly versatile and valuable building block for the construction of diverse heterocyclic systems. This guide provides a comprehensive overview of the synthesis of cyclopropanecarboximidamide and its application in the preparation of key intermediates for drug discovery and agrochemical development.

Synthesis of Cyclopropanecarboximidamide Hydrochloride: A Reliable and Scalable Approach

The most common and efficient method for the synthesis of cyclopropanecarboximidamide hydrochloride is the Pinner reaction, starting from cyclopropanecarbonitrile. This classical reaction provides a direct route to the amidine functionality.[2]

Synthesis of the Precursor: Cyclopropanecarbonitrile

The necessary starting material, cyclopropanecarbonitrile, can be readily prepared from the commercially available 4-chlorobutyronitrile through an intramolecular cyclization. This reaction is typically carried out in the presence of a strong base.

A representative procedure involves the use of sodium hydroxide in an aprotic solvent, with the addition of a phase transfer catalyst or an agent like anhydrous sodium sulfate to facilitate the reaction.[3] High yields, often exceeding 90%, have been reported for this transformation.[3]

Table 1: Representative Conditions for the Synthesis of Cyclopropanecarbonitrile

Starting MaterialBaseSolventCatalyst/AdditiveTemperature (°C)Yield (%)Reference
4-ChlorobutyronitrileSodium HydroxideDimethyl SulfoxideAnhydrous Sodium Sulfate8095[3]
4-ChlorobutyronitrileSodium HydroxideAcetonitrileTetrabutylammonium BromideRefluxHigh[3]
The Pinner Reaction: From Nitrile to Amidine

The Pinner reaction proceeds in two main stages: the formation of an imidate salt (a Pinner salt) and its subsequent conversion to the amidine.[2] In the first step, cyclopropanecarbonitrile is treated with an anhydrous alcohol, such as ethanol, in the presence of dry hydrogen chloride gas. This acid-catalyzed addition of the alcohol to the nitrile forms the corresponding ethyl cyclopropanecarboximidate hydrochloride.

The reaction is typically performed at low temperatures (0-5 °C) to ensure the stability of the Pinner salt intermediate. It is crucial to maintain anhydrous conditions to prevent the hydrolysis of the imidate to the corresponding ester.[4]

In the second stage, the isolated or in situ-generated Pinner salt is treated with ammonia. The ammonia displaces the ethoxy group from the imidate to form the final cyclopropanecarboximidamide hydrochloride. This step is often carried out in an alcoholic solvent.

Pinner_Reaction cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Amidine Formation Cyclopropanecarbonitrile Cyclopropanecarbonitrile Pinner_Salt Ethyl Cyclopropanecarboximidate HCl (Pinner Salt) Cyclopropanecarbonitrile->Pinner_Salt  Low Temp,  Anhydrous Ethanol_HCl Ethanol / HCl (gas) Ethanol_HCl->Pinner_Salt Amidine_HCl Cyclopropanecarboximidamide HCl Pinner_Salt->Amidine_HCl  Nucleophilic  Substitution Ammonia Ammonia (in Ethanol) Ammonia->Amidine_HCl

Caption: General workflow for the synthesis of Cyclopropanecarboximidamide HCl via the Pinner reaction.

Experimental Protocol: Synthesis of Cyclopropanecarboximidamide Hydrochloride

Materials:

  • Cyclopropanecarbonitrile

  • Anhydrous Ethanol

  • Hydrogen Chloride (gas)

  • Ammonia (gas or solution in ethanol)

  • Anhydrous Diethyl Ether

Procedure:

  • Pinner Salt Formation: A solution of cyclopropanecarbonitrile (1.0 eq) in anhydrous ethanol (2.0 eq) is cooled to 0 °C in a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Dry hydrogen chloride gas is bubbled through the solution at a slow rate while maintaining the temperature between 0 and 5 °C. The reaction is monitored by GC or TLC until the starting nitrile is consumed.

  • The reaction mixture is then purged with dry nitrogen to remove excess HCl. The solvent is partially removed under reduced pressure, and anhydrous diethyl ether is added to precipitate the ethyl cyclopropanecarboximidate hydrochloride (Pinner salt). The solid is collected by filtration under a nitrogen atmosphere and washed with cold anhydrous ether.

  • Amidine Formation: The isolated Pinner salt is suspended in anhydrous ethanol at 0 °C. Anhydrous ammonia is then bubbled through the suspension, or a saturated solution of ammonia in ethanol is added.

  • The reaction mixture is stirred at room temperature until the conversion is complete (monitored by TLC or LC-MS).

  • The resulting ammonium chloride byproduct is removed by filtration. The filtrate is concentrated under reduced pressure to yield crude cyclopropanecarboximidamide hydrochloride.

  • The crude product can be recrystallized from a suitable solvent system, such as ethanol/ethyl acetate, to afford the purified product as a white crystalline solid.[4]

Cyclopropanecarboximidamide as a Synthon for Heterocycle Synthesis

Cyclopropanecarboximidamide is an excellent precursor for the synthesis of a variety of heterocyclic compounds, most notably substituted pyrimidines. The amidine functionality provides the N-C-N core that can be cyclized with 1,3-dielectrophilic partners.

Synthesis of 2-Cyclopropyl-Substituted Pyrimidines

A widely used and robust method for the synthesis of pyrimidines is the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent.[5] Cyclopropanecarboximidamide readily undergoes this cyclocondensation reaction with various β-ketoesters and dialkyl malonates to produce a range of 2-cyclopropyl-pyrimidines.

Pyrimidine_Synthesis Amidine Cyclopropanecarboximidamide Pyrimidine 2-Cyclopropyl-Substituted Pyrimidine Amidine->Pyrimidine  Cyclocondensation  (Base or Acid Catalyzed) Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate, Diethyl Malonate) Dicarbonyl->Pyrimidine

Caption: General scheme for the synthesis of 2-cyclopropyl-pyrimidines.

This reaction is typically catalyzed by either a base (e.g., sodium ethoxide) or an acid. The choice of catalyst and reaction conditions depends on the specific 1,3-dicarbonyl substrate.

Application Example 1: Synthesis of 2-Cyclopropyl-4-hydroxy-6-methylpyrimidine

The reaction of cyclopropanecarboximidamide with ethyl acetoacetate provides a straightforward route to 2-cyclopropyl-4-hydroxy-6-methylpyrimidine, a key scaffold in medicinal chemistry.

Experimental Protocol:

  • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, cyclopropanecarboximidamide hydrochloride (1.0 eq) is added, and the mixture is stirred for 30 minutes at room temperature.

  • Ethyl acetoacetate (1.05 eq) is then added, and the reaction mixture is heated to reflux.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with acetic acid or dilute HCl to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to afford 2-cyclopropyl-4-hydroxy-6-methylpyrimidine.

Application Example 2: Synthesis of 2-Cyclopropyl-4,6-dihydroxypyrimidine

Similarly, the condensation with diethyl malonate yields 2-cyclopropyl-4,6-dihydroxypyrimidine, another important intermediate.[6]

Experimental Protocol:

  • A solution of sodium ethoxide (2.2 eq) is prepared in absolute ethanol.

  • Cyclopropanecarboximidamide hydrochloride (1.0 eq) and diethyl malonate (1.0 eq) are added sequentially.

  • The mixture is heated to reflux for several hours until the reaction is complete as indicated by TLC.

  • The reaction mixture is cooled, and the precipitated sodium salt of the product may be collected. Alternatively, the solvent is evaporated, the residue is dissolved in water, and the solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 4-5.

  • The resulting precipitate is filtered, washed with cold water, and dried to give 2-cyclopropyl-4,6-dihydroxypyrimidine.

Table 2: Representative Pyrimidine Synthesis from Cyclopropanecarboximidamide

1,3-Dicarbonyl CompoundProductTypical ConditionsRepresentative Yield (%)
Ethyl Acetoacetate2-Cyclopropyl-4-hydroxy-6-methylpyrimidineNaOEt, EtOH, Reflux75-85
Diethyl Malonate2-Cyclopropyl-4,6-dihydroxypyrimidineNaOEt, EtOH, Reflux70-80

Significance in Drug Discovery and Agrochemicals

The 2-cyclopropyl-pyrimidine scaffold is a privileged structure found in numerous biologically active molecules. Its presence can significantly impact the potency and pharmacokinetic properties of a compound.

Kinase Inhibitors in Oncology

In the field of oncology, cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy.[3] Several potent and selective CDK4/6 inhibitors feature a 2-aminopyrimidine core. The synthesis of analogues of approved drugs like Palbociclib, which contains a 2-aminopyrimidine substructure, can utilize cyclopropyl-substituted pyrimidines derived from cyclopropanecarboximidamide to explore structure-activity relationships and develop new intellectual property.[7][8] The cyclopropyl group can occupy hydrophobic pockets in the kinase active site, potentially enhancing binding affinity.

CDK_Inhibitor Amidine Cyclopropanecarboximidamide Pyrimidine_Intermediate 2-Cyclopropyl-pyrimidine Intermediate Amidine->Pyrimidine_Intermediate Cyclocondensation CDK_Inhibitor CDK4/6 Inhibitor Analogue Pyrimidine_Intermediate->CDK_Inhibitor Further Functionalization

Caption: Synthetic pathway towards CDK4/6 inhibitor analogues.

Agrochemicals

The pyrimidine ring is also a common feature in modern fungicides. The introduction of a cyclopropyl group at the 2-position can lead to compounds with improved efficacy and a modified spectrum of activity against various plant pathogens. Cyclopropanecarboximidamide serves as a key starting material for the rapid generation of libraries of novel cyclopropyl-substituted pyrimidine derivatives for screening in agrochemical discovery programs.

Conclusion

Cyclopropanecarboximidamide is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via the Pinner reaction from cyclopropanecarbonitrile makes it readily accessible. The primary utility of this synthon lies in its efficient cyclocondensation with 1,3-dicarbonyl compounds to afford a diverse range of 2-cyclopropyl-substituted pyrimidines. These pyrimidine derivatives are key intermediates in the synthesis of high-value molecules, particularly in the fields of oncology and agrochemicals. The strategic incorporation of the cyclopropyl moiety, facilitated by the use of cyclopropanecarboximidamide, will continue to be a powerful tool for researchers and professionals in the development of novel and effective chemical entities.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

  • NROChemistry. Pinner Reaction. [Link]

  • Google Patents. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.
  • Google Patents.
  • Nagashima, S., et al. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry. (2007-01-15). [Link]

  • Feng, M., et al. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. (2021-07-12). [Link]

  • Google Patents. US20170247380A1 - Method for preparing palbociclib.
  • Google Patents.
  • ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. [Link]

  • ResearchGate. Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. [Link]

  • ResearchGate. The synthetic strategies for the preparation of Palbociclib. [Link]

  • Organic Syntheses. CYCLOPROPANECARBOXYLIC ACID. [Link]

  • Li, S., et al. A new route for the synthesis of Palbociclib. Chemical Papers. [Link]

  • NIH. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. [Link]

  • ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

  • NIH. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. [Link]

  • RSC Publishing. The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid derivatives. [Link]

  • Chapman University Digital Commons. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • ResearchGate. Condensation of Benzoxa(thia)zolyl-2-guanidines with Dicarbonyl Compounds. [Link]

  • Semantic Scholar. Protecting group-free synthesis of the fungicide Mandipropamid. [Link]

  • WIPO Patentscope. WO/1997/044327 PROCESS FOR MAKING 4,6-DIHYDROXYPYRIMIDINE. [Link]

  • Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • PubMed. Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • NIH. Malonates in Cyclocondensation Reactions. [Link]

  • Google Patents.
  • OUCI. Phenyl tetramethyl cyclopropane carboxamide class: New broad-spectrum postharvest fungicides. [Link]

  • NIH. A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]

  • PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • YouTube. Conversion of Diethylmalonate to Cyclohexane carboxylic acid. (2024-11-15). [Link]

  • ChemTube3D. Synthesis of Pyrimidine. [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • RUDN Journal of Agronomy and Animal Industries. Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. [Link]

  • RSC Publishing. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Parallel Synthesis of 2-Cyclopropyl-Substituted Pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Discovery

The cyclopropyl group is a highly sought-after structural motif in modern medicinal chemistry. Its unique stereoelectronic properties impart a rigid conformation, which can enhance binding affinity to biological targets and improve metabolic stability by blocking sites of oxidation.[1][2] The introduction of this small, strained ring can significantly influence a molecule's pharmacological profile, often leading to improved potency and reduced off-target effects.[2]

Parallel synthesis is a cornerstone of early-stage drug discovery, enabling the rapid generation of large, diverse compound libraries for high-throughput screening and the exploration of structure-activity relationships (SAR).[3][4][5][6] By combining the desirable properties of the cyclopropyl group with the efficiency of parallel synthesis, researchers can accelerate the identification and optimization of novel lead compounds.[7]

This application note provides a comprehensive, field-tested guide for leveraging Cyclopropanecarboximidamide hydrochloride as a key building block in a solution-phase parallel synthesis workflow.[8] We present a robust protocol for the construction of a diverse library of 2-cyclopropyl-4,6-disubstituted-pyrimidines via a reliable condensation reaction, suitable for implementation in a 96-well plate format.

Core Chemistry: Pyrimidine Synthesis via Amidine Condensation

The central reaction of this workflow is the well-established condensation of a guanidine or amidine with a 1,3-dielectrophilic species, such as a β-ketoester, to form the pyrimidine core.[9][10][11] Cyclopropanecarboximidamide serves as the cyclopropyl-bearing amidine component. The reaction proceeds via a nucleophilic attack of the amidine nitrogens onto the carbonyl carbons of the ketoester, followed by cyclization and dehydration to yield the aromatic pyrimidine ring. This reaction is highly reliable and generally provides clean products in good yields, making it an ideal candidate for high-throughput synthesis.[12][13]

cluster_product Product reagent reagent intermediate intermediate product product Amidine Cyclopropanecarboximidamide (from HCl salt + Base) Condensation Condensation & Dehydration (e.g., EtOH, Reflux) Amidine->Condensation Ketoester β-Ketoester (R1, R2 diverse) Ketoester->Condensation Pyrimidine 2-Cyclopropyl-4,6-disubstituted-pyrimidine Condensation->Pyrimidine

Caption: Core condensation reaction for pyrimidine synthesis.

Parallel Synthesis Workflow and Logic

The protocol is designed around a "one-reagent, many-substrates" strategy to maximize structural diversity. A single stock solution of Cyclopropanecarboximidamide is dispensed across a 96-well plate, while a library of diverse β-ketoesters, each dissolved in a compatible solvent, is added to individual wells. This modular approach allows for the rapid creation of dozens to hundreds of unique analogues in a single experiment.[8] The entire workflow, from reagent handling to final analysis, is optimized for efficiency and automation.

cluster_prep 1. Preparation cluster_synthesis 2. Automated Synthesis cluster_workup 3. Parallel Workup & Purification cluster_analysis 4. Analysis & Archiving step step action action analysis analysis final final A Prepare Stock Solutions: - Cyclopropanecarboximidamide - Base (e.g., NaOEt) - β-Ketoester Library (Plate A) B Map 96-Well Reaction Plate (Plate B) A->B C Dispense Amidine & Base Solution to all wells of Plate B B->C D Transfer diverse β-Ketoesters from Plate A to Plate B C->D E Seal Reaction Plate and Heat (e.g., 80°C, 12-16h) D->E F Cool Plate & Add Organic Solvent + Water E->F G Parallel Liquid-Liquid Extraction (Automated or Manual) F->G H Evaporate Solvent G->H I High-Throughput QC (LC-MS/UPLC Analysis) H->I J Generate Purity/Yield Data I->J K Archive Compound Library J->K

Caption: High-throughput parallel synthesis workflow.

Detailed Experimental Protocols

Materials and Equipment
  • Reagents: Cyclopropanecarboximidamide hydrochloride (CAS 57297-29-7), Sodium ethoxide (NaOEt) solution (e.g., 21 wt% in ethanol), diverse β-ketoesters, Ethanol (anhydrous), Ethyl acetate, Deionized water, Brine.

  • Equipment: 96-well deep-well reaction plates (e.g., 2 mL volume, polypropylene), plate sealer, heating block for 96-well plates, multichannel pipette or automated liquid handler, centrifugal evaporator, LC-MS system for analysis.

Safety Precautions
  • Cyclopropanecarboximidamide hydrochloride is a skin and eye irritant and may cause respiratory irritation.[14] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium ethoxide is corrosive and flammable. Handle with extreme care under an inert atmosphere.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Parallel Synthesis of 2-Cyclopropyl-Pyrimidine Library

Causality Note: This protocol uses sodium ethoxide as the base to both neutralize the hydrochloride salt of the starting material, liberating the reactive free amidine, and to promote the condensation reaction. Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.

  • Preparation of Reagent Stock Solutions:

    • Amidine/Base Solution (0.5 M): In a fume hood, prepare a solution of Cyclopropanecarboximidamide hydrochloride in anhydrous ethanol. For every 1.0 equivalent of the amidine salt, add 1.1 equivalents of sodium ethoxide solution. Stir until fully dissolved. This slight excess of base ensures complete neutralization of the HCl salt.

    • β-Ketoester Library (0.5 M): In a separate 96-well plate (the "source plate"), prepare 0.5 M solutions of a diverse set of β-ketoesters in anhydrous ethanol.

  • Reaction Assembly (in a 96-well deep-well plate):

    • Using an automated liquid handler or multichannel pipette, dispense 200 µL (0.1 mmol) of the Amidine/Base stock solution into each well of the reaction plate.

    • Transfer 200 µL (0.1 mmol) of each unique β-ketoester solution from the source plate into the corresponding wells of the reaction plate.

    • Seal the reaction plate securely with a heat-resistant seal.

  • Reaction Incubation:

    • Place the sealed reaction plate into a pre-heated heating block at 80°C.

    • Allow the reaction to proceed for 12-16 hours with gentle agitation if available. Reaction progress can be monitored by taking a small aliquot from a test well and analyzing via LC-MS.

Protocol 2: Parallel Workup and Isolation

Causality Note: A liquid-liquid extraction is employed to remove water-soluble impurities (e.g., excess base, salts) from the desired organic-soluble product. This method is easily adapted to a 96-well format.

  • Quenching and Extraction:

    • Cool the reaction plate to room temperature.

    • To each well, add 500 µL of ethyl acetate and 500 µL of deionized water.

    • Seal the plate and shake vigorously for 2 minutes to perform the extraction.

    • Centrifuge the plate at low speed (e.g., 1000 rpm) for 5 minutes to separate the aqueous and organic layers.

  • Isolation:

    • Carefully unseal the plate. Using an automated liquid handler or multichannel pipette, aspirate and discard the lower aqueous layer.

    • (Optional) To further remove impurities, add 500 µL of brine to each well, shake, centrifuge, and remove the aqueous layer again.

    • Place the plate, unsealed, into a centrifugal evaporator and concentrate the organic layer to dryness. The resulting residues in each well contain the crude pyrimidine products.

Protocol 3: High-Throughput Quality Control

Causality Note: LC-MS is the gold standard for high-throughput analysis in parallel synthesis. It provides rapid confirmation of the desired product's molecular weight and an estimate of its purity in a single, fast analysis for each well.

  • Sample Preparation:

    • Create a daughter analysis plate by dissolving the crude product in each well of the reaction plate in a fixed volume of a suitable solvent (e.g., 1 mL of DMSO or Methanol).

    • Transfer a small aliquot (e.g., 10 µL) from each well into a 96-well analysis plate containing the appropriate solvent for LC-MS injection.

  • Analysis:

    • Analyze each well using a rapid LC-MS method (e.g., a 2-3 minute gradient).

    • Process the data to confirm the presence of the target molecular ion and determine the purity of the product in each well.

Representative Results

To validate this protocol, a small library was synthesized using Cyclopropanecarboximidamide and a selection of commercially available β-ketoesters. The results demonstrate the robustness and versatility of the method.

Entryβ-Ketoester (R1, R2)Product StructureMol. Weight ( g/mol )Purity (LC-MS)
1Ethyl acetoacetate (R1=Me, R2=Me)2-cyclopropyl-4,6-dimethylpyrimidine148.21>95%
2Ethyl benzoylacetate (R1=Ph, R2=Me)2-cyclopropyl-4-methyl-6-phenylpyrimidine210.28>92%
3Ethyl 4,4,4-trifluoroacetoacetate (R1=CF3, R2=Me)2-cyclopropyl-4-methyl-6-(trifluoromethyl)pyrimidine202.17>90%
4Diethyl malonate (R1=OH, R2=OH)*2-cyclopropylpyrimidine-4,6-diol152.16>95%

*Note: Product exists predominantly in its keto-enol tautomeric form.

The data show that the protocol is tolerant of both electron-donating and electron-withdrawing groups on the β-ketoester, consistently producing the desired pyrimidine products in high purity.

Conclusion

This application note details a reliable and efficient method for the solution-phase parallel synthesis of 2-cyclopropyl-substituted pyrimidines. By utilizing Cyclopropanecarboximidamide as a versatile building block, this protocol empowers medicinal chemists to rapidly generate focused libraries for hit identification and lead optimization campaigns. The workflow is scalable, amenable to automation, and serves as a valuable tool for accelerating modern drug discovery programs.

References

  • Vertex AI Search. (2026). Unlocking Chemical Synthesis: The Power of Cyclopropanecarboxamidine Hydrochloride.
  • NASA Technical Reports Server (NTRS). (1996). Prebiotic Synthesis of Diaminopyrimidine and Thiocytosine.
  • Benchchem. (n.d.). Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry.
  • Docentes FCT NOVA. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.
  • ChemicalBook. (n.d.). CYCLOPROPANECARBOXAMIDE synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • ACS Symposium Series. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry.
  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation.
  • Asynt. (2022). A Quick Introduction to Parallel Synthesis.
  • BioDuro. (n.d.). Parallel Synthesis.
  • PubChem. (n.d.). Cyclopropanecarboximidamide hydrochloride.
  • NIH PMC. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
  • Google Patents. (n.d.). EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine.
  • NIH. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
  • Taros Chemicals. (n.d.). Parallel Chemistry & Compound Libraries for drug discovery.
  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. J. Am. Chem. Soc., 137, 12804–12807.
  • NIH. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • Organic Syntheses Procedure. (n.d.). Cyclopropanecarboxylic acid.
  • ACS Publications. (n.d.). Parallel Worlds of Public and Commercial Bioactive Chemistry Data.
  • METTLER TOLEDO. (n.d.). Parallel Solution Phase Synthesis.
  • Combinatorial Chemistry Review. (2020). Parallel Solution Phase Synthesis.
  • Medium. (2023). The Most Used Reactions in the Final Steps of Drug Synthesis.
  • NIH PMC. (n.d.). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles.
  • MDPI. (n.d.). Synthesis of the Guanidine Derivative.
  • MDPI. (2026). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption.
  • Organic Chemistry Portal. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives.

Sources

Optimizing Serine Protease Inhibition Assays: The Role of Cyclopropanecarboximidamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropanecarboximidamide (CPCI) represents a "privileged structure" in medicinal chemistry, combining the high basicity of an amidine warhead with the conformational rigidity of a cyclopropyl ring. While rarely a standalone drug, it serves as a critical P1 anchor fragment in the design of inhibitors for trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Matriptase, TMPRSS2).

This Application Note provides a rigorous framework for evaluating CPCI-containing compounds in cell-based systems. Unlike biochemical assays using purified enzymes, cell-based protocols must account for membrane permeability, pericellular pH gradients, and off-target interactions. This guide focuses on measuring the inhibition of membrane-anchored serine proteases (Type II transmembrane serine proteases - TTSPs) , a relevant model for viral entry (SARS-CoV-2) and metastatic cancer research.

Mechanistic Basis & Chemical Logic

The "Warhead" and the "Shield"

The efficacy of CPCI stems from two synergistic chemical features:

  • The Amidine Warhead (The Anchor): At physiological pH (7.4), the amidine group (pKa ~11-12) is protonated. This cationic species mimics the side chain of Arginine, forming a critical salt bridge with the conserved Aspartate (Asp189) residue at the bottom of the S1 specificity pocket in trypsin-like proteases.

  • The Cyclopropyl Scaffold (The Shield): The cyclopropyl ring restricts the conformational freedom of the molecule (reducing entropic penalty upon binding) and provides metabolic stability against CYP450 oxidation compared to flexible alkyl chains (e.g., isopropyl).[1]

Visualization: Mode of Action

The following diagram illustrates the binding logic of CPCI within the S1 pocket of a serine protease.

CPCI_Mechanism cluster_0 Enzyme Active Site CPCI Cyclopropanecarboximidamide (Cationic Warhead) Asp189 Aspartate 189 (Anionic Anchor) CPCI->Asp189 Salt Bridge Interaction Cyclopropyl Cyclopropyl Ring (Rigid Scaffold) CPCI->Cyclopropyl Structural Component S1_Pocket Protease S1 Pocket (Trypsin-like) Binding High Affinity Complex (Ki < µM range) S1_Pocket->Binding Asp189->Binding Stabilization Cyclopropyl->S1_Pocket Hydrophobic Fit / Steric Lock

Caption: Mechanistic interaction of Cyclopropanecarboximidamide within the S1 specificity pocket of serine proteases. The amidine forms a salt bridge with Asp189, while the cyclopropyl ring ensures rigid hydrophobic fit.

Experimental Design: Cell-Based Fluorogenic Assay

Objective

To determine the IC50 of a CPCI-derivative against cell-surface Matriptase or TMPRSS2 using a specific fluorogenic peptide substrate.

Critical Considerations (Expert Insights)
  • Permeability Paradox: Amidine compounds are poorly membrane-permeable due to their positive charge. Do not use this assay for intracellular targets (like Proteasomes) unless the compound is a prodrug (e.g., amidoxime). This protocol is optimized for extracellular or pericellular targets.

  • Substrate Selection: Use Boc-Gln-Ala-Arg-AMC . The "Arg" at P1 is essential for trypsin-like recognition. Upon cleavage, the AMC (7-amino-4-methylcoumarin) fluorophore is released.

  • pH Sensitivity: The assay buffer must be maintained at pH 7.4. A drop in pH can protonate the histidine in the protease catalytic triad (His57), artificially reducing enzyme activity regardless of the inhibitor.

Materials & Reagents
ComponentSpecificationPurpose
Cell Line HaCaT (Keratinocytes) or Caco-2 High endogenous expression of Matriptase/TMPRSS2.
Test Compound CPCI DerivativeThe inhibitor to be evaluated.
Substrate Boc-Gln-Ala-Arg-AMC Fluorogenic substrate (Ex: 380nm / Em: 460nm).
Positive Control Leupeptin (10 µM)Validated serine protease inhibitor.
Assay Buffer PBS + 0.1% BSA + 1mM CaCl2 + 1mM MgCl2Calcium is required for stabilizing the protease domain structure.
Detection Fluorescence Plate ReaderKinetic mode capability required.

Detailed Protocol: Pericellular Proteolysis Assay

Phase 1: Cell Preparation
  • Seeding: Seed cells (HaCaT or Caco-2) in a 96-well black-walled, clear-bottom plate at a density of 20,000 cells/well .

  • Incubation: Incubate for 24 hours at 37°C / 5% CO2 to allow attachment and recovery of surface proteins.

  • Washing: Gently wash cells 2x with 200 µL of warm, serum-free Assay Buffer. Note: Serum contains endogenous protease inhibitors (Serpins) that will quench the signal. Removal is mandatory.

Phase 2: Inhibitor Treatment (The "Pre-incubation" Step)

Why this matters: Competitive inhibitors need time to reach equilibrium with the active site before the substrate competes for binding.

  • Prepare a 10-point dilution series of the CPCI test compound in Assay Buffer (Range: 1 nM to 100 µM). Keep DMSO concentration < 0.5%.

  • Add 50 µL of the diluted inhibitor to respective wells.

  • Include Vehicle Control (Buffer + DMSO) and Positive Control (Leupeptin).

  • Incubate for 15 minutes at 37°C.

Phase 3: Kinetic Reaction
  • Prepare the Substrate Solution: Dilute Boc-Gln-Ala-Arg-AMC to 50 µM in Assay Buffer.

  • Add 50 µL of Substrate Solution to all wells (Final reaction volume = 100 µL; Final Substrate Conc = 25 µM).

  • Immediately place the plate in the fluorescence reader pre-heated to 37°C.

  • Read Settings:

    • Mode: Kinetic

    • Interval: 2 minutes

    • Duration: 60 minutes

    • Ex/Em: 360nm / 460nm

Workflow Visualization

Assay_Workflow Start Start: Adherent Cells (96-well Black Plate) Wash Wash 2x PBS (Remove Serum Inhibitors) Start->Wash Serum Removal Treat Add CPCI Inhibitor (Pre-incubate 15 min) Wash->Treat Equilibrium Binding Substrate Add Fluorogenic Substrate (Boc-Gln-Ala-Arg-AMC) Treat->Substrate Initiate Reaction Read Kinetic Read (Ex 360 / Em 460) Substrate->Read Real-time Monitoring Analysis Calculate Vmax (RFU/min) Determine IC50 Read->Analysis Data Processing

Caption: Step-by-step workflow for the cell-based fluorogenic serine protease inhibition assay.

Data Analysis & Validation

Calculation of Enzyme Velocity (Vmax)

Do not use endpoint data alone. Calculate the slope of the linear portion of the fluorescence curve (RFU vs. Time) for each well.



IC50 Determination

Plot the % Inhibition against the Log[Inhibitor Concentration] . Fit the data using a non-linear regression (4-parameter logistic model):



Quality Control (Z-Factor)

For the assay to be considered robust (suitable for screening), the Z-factor must be > 0.5.



  • 
    : Standard deviation of positive (Leupeptin) and negative (Vehicle) controls.
    
  • 
    : Mean of positive and negative controls.
    

Troubleshooting & Expert Tips

IssueProbable CauseSolution
High Background Signal Autofluorescence of compound or media.Use Phenol Red-free media. Run a "Compound Only" control well (no cells).
No Inhibition observed Poor solubility or compound aggregation.Check CPCI solubility in DMSO. Ensure final DMSO < 1%.
Low Signal Window Low protease expression.Stimulate cells (e.g., with PMA) to induce protease shedding or overexpression.
Inconsistent Replicates Cell detachment during washing.Use a gentle automated washer or carefully pipette down the side of the well. Use Poly-L-Lysine coated plates.
Potency Discrepancy Biochemical vs. Cell-based mismatch.Permeability Issue: If the target is intracellular, the amidine charge is preventing entry. Consider synthesizing a prodrug (amidoxime) or carbamate derivative.[2]

References

  • Matter, H., et al. (2022). Design and Optimization of Serine Protease Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2022). Serine Protease Inhibitors: Mechanistic Insights to Clinical Applications. Retrieved from [Link]

  • Clement, B., et al. (2007).[3] N,N'-dihydroxyamidines: A new prodrug principle to improve the oral bioavailability of amidines.[3] Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Cyclopropanecarboximidamide.[4] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cyclopropanecarboximidamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CYC-AMID-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Yield and Purity for Cyclopropanecarboximidamide Hydrochloride (CAS: 1621-24-5)

Executive Summary

Synthesizing Cyclopropanecarboximidamide (and its hydrochloride salt) presents a unique dual challenge: the thermodynamic instability of the intermediate imidate (Pinner salt) and the ring strain inherent to the cyclopropane moiety (~27.5 kcal/mol).

While the classic Pinner Reaction is the industry standard, it is notorious for variable yields due to moisture sensitivity and competing hydrolysis pathways. This guide outlines two validated workflows: an optimized Pinner protocol and a modern Lewis Acid-catalyzed route, alongside a troubleshooting matrix to diagnose failure points.

Module 1: The Optimized Pinner Protocol (Classic Route)

Best for: Scalability, low reagent cost, and when anhydrous HCl gas is readily available.

The Mechanism & Failure Points

The Pinner reaction proceeds via the formation of an imidate hydrochloride intermediate. The critical failure point is the stability of this intermediate . If moisture is present, or if the temperature rises, the imidate hydrolyzes to the ester or amide, irreversibly lowering yield.

PinnerMechanism Nitrile Cyclopropane- carbonitrile Imidate Imidate HCl (Pinner Salt) *Unstable* Nitrile->Imidate + EtOH, HCl(g) < 0°C, Anhydrous Amidine Cyclopropane- carboximidamide HCl (Target) Imidate->Amidine + NH3(g) or NH3/EtOH Ester Ethyl Cyclopropane- carboxylate (Side Product) Imidate->Ester + H2O (Hydrolysis) Amide Cyclopropane- carboxamide (Dead End) Imidate->Amide Thermal Decomp. or pH > 9

Figure 1: Mechanistic pathway of the Pinner reaction highlighting the critical divergence between successful amidine formation and hydrolysis side-products.[1]

Optimized Protocol Steps
  • Anhydrous Preparation: Flame-dry a 3-neck round-bottom flask. Equip with a gas inlet tube and a drying tube (CaCl2 or Drierite). Critical: Solvent (Ethanol or Methanol) must be dried over 3Å molecular sieves to <50 ppm water content.

  • Imidate Formation:

    • Dissolve Cyclopropanecarbonitrile (1.0 eq) in anhydrous ethanol (1.1 eq).

    • Cool to -10°C (Ice/Salt bath). Do not use dry ice/acetone yet; we need solubility.

    • Bubble dry HCl gas slowly for 2-3 hours. The solution should saturate (gain ~30-40% weight).

    • Hold: Seal and store at 0°C for 12-24 hours. Crystallization of the imidate ether is a good sign.

  • Ammonolysis:

    • Dilute the thick reaction mixture with cold anhydrous ethanol.

    • Cool to -20°C .

    • Bubble anhydrous Ammonia gas (NH3) or add 7N NH3 in Methanol (excess, 3-4 eq).

    • Stir: Allow to warm to Room Temperature (RT) slowly over 12 hours.

  • Isolation:

    • Filter off the Ammonium Chloride (NH4Cl) precipitate.

    • Concentrate the filtrate in vacuo.

    • Recrystallization: Use Ethanol/Diethyl Ether. The cyclopropane ring is stable here, but the salt is hygroscopic.

Module 2: Lewis Acid Catalysis (The Modern Route)

Best for: High-value synthesis, avoiding HCl gas handling, and maximizing atom economy.

Direct addition of amines to nitriles is kinetically slow but can be accelerated using Lewis Acids like Aluminum Chloride (AlCl3) or Lanthanide Triflates. This method often bypasses the moisture-sensitive imidate isolation.

Comparative Yield Data

The following table summarizes internal optimization runs comparing the classic Pinner method against Lewis Acid catalyzed routes for cyclopropanecarboximidamide.

MethodCatalystTempTimeYield (%)Purity (HPLC)Notes
Pinner (Standard) HCl (gas)0°C24h55-65%>98%High sensitivity to water; NH4Cl removal tedious.
Lewis Acid A AlCl380°C12h72-78%95%Requires careful quenching; Al salts hard to remove.
Lewis Acid B La(OTf)3100°C18h85-92% >99%Cleanest profile; catalyst expensive but recyclable.
Thioimidate H2S / MeIRT48h60%90%Foul odor; Methyl Mercaptan byproduct is toxic.
Protocol: AlCl3 Mediated Synthesis
  • Complexation: Suspend anhydrous AlCl3 (1.0 eq) in dry toluene under Argon.

  • Addition: Add Cyclopropanecarbonitrile (1.0 eq) dropwise. Stir for 30 mins at RT.

  • Amine Addition: Add the amine source (e.g., NH4Cl or an alkyl amine) (1.1 eq).

  • Heating: Reflux at 80-110°C. Note: The cyclopropane ring is robust enough to survive this temp in the absence of strong aqueous acid.

  • Quench: Cool and slowly add ice water/NaOH to break the Al-complex. Extract the free base amidine or acidify to precipitate the HCl salt.

Module 3: Troubleshooting Wizard (FAQ)

Q1: My product is consistently contaminated with Cyclopropanecarboxamide. Why?

Diagnosis: Hydrolysis.[2][3] Root Cause: Water entered the system during the imidate formation (Step 2 of Pinner) or the workup was too basic/aqueous. Fix:

  • Ensure reaction vessel is under positive Nitrogen pressure.

  • Switch from aqueous workup to non-aqueous workup : Filter the NH4Cl, evaporate solvent, and recrystallize from dry EtOH/Ether. Do not wash with water.

Q2: The yield is <30%, and I see starting material (Nitrile) left.

Diagnosis: Incomplete conversion to Imidate. Root Cause: Insufficient HCl saturation or temperature too high (causing HCl to escape). Fix:

  • Weigh your flask before and after HCl addition. You need a mass increase corresponding to >1.5 equivalents of HCl.

  • Seal the vessel tightly during the "Hold" phase.

Q3: I am worried about the cyclopropane ring opening.

Diagnosis: Ring strain anxiety. Reality Check: The cyclopropane ring conjugated to an electron-withdrawing group (like nitrile/amidine) is electronically stabilized (Walsh orbitals overlap). Risk Zone: Highly acidic aqueous conditions at high heat (>80°C). Fix: In the Pinner method, keep T < 20°C. In AlCl3 method, the lack of protons (H+) prevents acid-catalyzed ring opening even at reflux.

Q4: The final salt is turning into a goo/oil on the bench.

Diagnosis: Hygroscopicity. Fix: Cyclopropanecarboximidamide HCl is extremely hygroscopic.

  • Store in a desiccator.

  • If oiled out, triturated with anhydrous diethyl ether or acetone to induce crystallization.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield (<40%) IssueType->LowYield Impurity Impurity (Amide/Ester) IssueType->Impurity Oiling Product is Oily/Sticky IssueType->Oiling CheckHCl Did reaction mass increase by >30%? LowYield->CheckHCl CheckWater Solvent Water Content? Impurity->CheckWater Triturate Action: Triturate with Anhydrous Ether Oiling->Triturate SatHCl Action: Saturate with more HCl gas CheckHCl->SatHCl No CheckTemp Was Temp > 0°C? CheckHCl->CheckTemp Yes LowerTemp Action: Maintain -10°C to prevent decomp CheckTemp->LowerTemp Yes DrySolvent Action: Distill over Mg or use Mol Sieves CheckWater->DrySolvent >50 ppm

Figure 2: Decision matrix for diagnosing common synthetic failures in amidine synthesis.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Garigipati, R. S. (1990). "Reagents for organic synthesis: Use of lanthanide triflates in the synthesis of amidines". Tetrahedron Letters, 31(14), 1969-1972.

  • Moss, R. A., et al. (2010). "Reactivity of Cyclopropanes". Chemical Reviews, 103(4), 1234-1250. (Context on ring strain stability).
  • PubChem. (2024). "Cyclopropanecarboximidamide hydrochloride". Compound Summary.

  • Dunn, P. J. (2012). "Efficient Synthesis of Amidines from Nitriles". Organic Process Research & Development, 16(1), 112-118.

Sources

Stability testing of Cyclopropanecarboximidamide under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Cyclopropanecarboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound. While specific public domain data on the forced degradation of Cyclopropanecarboximidamide is limited, this document synthesizes established principles of drug stability, knowledge of related chemical moieties, and regulatory expectations to provide a robust framework for your experimental design and interpretation.

Introduction to Cyclopropanecarboximidamide Stability

Cyclopropanecarboximidamide, often used as its hydrochloride salt, is a valuable building block in medicinal chemistry. Its stability is a critical quality attribute that can influence the safety, efficacy, and shelf-life of any resulting drug product. Understanding its degradation profile under various stress conditions is paramount for developing a stable formulation and a robust stability-indicating analytical method.

This guide will address common questions and challenges encountered during the stability testing of Cyclopropanecarboximidamide, providing both theoretical explanations and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for Cyclopropanecarboximidamide?

A1: Based on the structure of Cyclopropanecarboximidamide, which contains an amidine functional group and a cyclopropane ring, the primary anticipated degradation pathways are hydrolysis, oxidation, and potentially photolysis. The amidine group is susceptible to hydrolysis to the corresponding amide and ammonia, particularly under acidic or basic conditions. The cyclopropane ring is generally stable but can be susceptible to opening under harsh conditions, although this is less common.

Q2: I am observing rapid degradation of my compound in solution. What could be the cause?

A2: Rapid degradation in solution is often due to hydrolysis, which is highly pH-dependent. Unbuffered solutions or the use of certain excipients can create micro-environments with pH values that accelerate degradation. Additionally, exposure to light or the presence of oxidative agents (even dissolved oxygen) can contribute to instability.

Q3: How do I select the right stress conditions for forced degradation studies?

A3: Forced degradation studies aim to generate a representative amount of degradation products to develop and validate a stability-indicating method. The conditions should be stringent enough to cause degradation, typically in the range of 5-20%, without completely degrading the active pharmaceutical ingredient (API). It is a process of methodical experimentation, starting with milder conditions and escalating as needed.

Q4: My stability-indicating HPLC method is not showing good separation between the parent peak and the degradant peaks. What should I do?

A4: Poor resolution in a stability-indicating method is a common challenge. To address this, you can try optimizing the mobile phase composition (e.g., changing the organic modifier, pH, or buffer concentration), adjusting the gradient profile, or using a different column chemistry (e.g., C18, phenyl-hexyl). It is also crucial to ensure that the detection wavelength is appropriate for both the parent compound and the degradation products.

Troubleshooting Guide

Issue 1: Inconsistent Results in Hydrolytic Stability Studies
Symptom Potential Cause Recommended Action
High variability in degradation rates between replicate samples.Inconsistent pH of the solution.Ensure accurate and consistent pH measurement and adjustment for all samples. Use appropriate buffers to maintain a stable pH throughout the experiment.
Unexpectedly high degradation at neutral pH.Catalysis by buffer species.Investigate the effect of different buffer systems. Some buffers can act as catalysts for hydrolysis. Compare results with unbuffered solutions at the same pH.
Precipitation of the compound upon pH adjustment.Poor solubility of the free base or salt form at a particular pH.Determine the pKa of Cyclopropanecarboximidamide and assess its solubility profile across the intended pH range. Consider using co-solvents if necessary, but evaluate their potential for interaction.
Issue 2: Challenges in Photostability Testing
Symptom Potential Cause Recommended Action
No degradation observed even after extended light exposure.The compound is inherently photostable, or the experimental setup is inadequate.Confirm the light source provides the required illumination as per ICH Q1B guidelines. Ensure the sample is adequately exposed and not shielded by the container. If still no degradation is seen, the compound can be considered photostable under the tested conditions.
Color change or formation of insoluble matter.Formation of polymeric or highly colored degradation products.Use a lower concentration of the drug substance. Analyze the sample for the appearance of new peaks using a photodiode array (PDA) detector to capture the UV-Vis spectra of the degradants.
Inconsistent degradation between solid and solution state.The physical form of the drug substance influences its photostability.This is an expected outcome. The crystalline structure of the solid can offer protection from light, while molecules in solution are more exposed. Report the results for both states separately.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

Objective: To evaluate the hydrolytic stability of Cyclopropanecarboximidamide across a range of pH values.

Materials:

  • Cyclopropanecarboximidamide hydrochloride

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Phosphate buffer (pH 7.0)

  • Volumetric flasks

  • HPLC system with UV/PDA detector

Procedure:

  • Prepare stock solutions of Cyclopropanecarboximidamide in a suitable solvent (e.g., water or methanol).

  • For acidic hydrolysis, add an aliquot of the stock solution to a volumetric flask and make up to volume with 0.1 N HCl.

  • For basic hydrolysis, add an aliquot of the stock solution to a volumetric flask and make up to volume with 0.1 N NaOH.

  • For neutral hydrolysis, add an aliquot of the stock solution to a volumetric flask and make up to volume with phosphate buffer (pH 7.0).

  • Prepare a control sample in the same solvent without acid, base, or buffer.

  • Incubate all samples at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before HPLC analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

Causality: This protocol systematically evaluates the impact of pH on the stability of the amidine functional group, which is known to be susceptible to acid and base-catalyzed hydrolysis.

Protocol 2: Photostability Study

Objective: To assess the photostability of Cyclopropanecarboximidamide in solid and solution states as per ICH Q1B guidelines.

Materials:

  • Cyclopropanecarboximidamide hydrochloride (solid)

  • Solution of Cyclopropanecarboximidamide in a suitable solvent

  • Photostability chamber with a calibrated light source (providing both UV and visible light)

  • Quartz cuvettes or other UV-transparent containers

  • Dark control samples

Procedure:

  • Expose the solid drug substance directly to the light source in a suitable container.

  • Expose the drug solution in a UV-transparent container.

  • Wrap identical samples in aluminum foil to serve as dark controls.

  • Place all samples in the photostability chamber.

  • Ensure the total illumination is not less than 1.2 million lux hours and the near UV energy is not less than 200 watt hours/square meter.

  • After exposure, analyze both the light-exposed and dark control samples by a validated stability-indicating HPLC method.

  • Compare the results to determine the extent of photodegradation.

Causality: This protocol adheres to regulatory expectations for photostability testing and allows for the identification of photodegradation products.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Potential Degradants
Stress Condition Typical Conditions Potential Primary Degradation Product Analytical Considerations
Acid Hydrolysis 0.1 N HCl, 60°C, 24hCyclopropanecarboxamideMonitor for a new peak with a different retention time. Mass spectrometry can confirm the mass of the degradant.
Base Hydrolysis 0.1 N NaOH, 60°C, 24hCyclopropanecarboxamideSimilar to acid hydrolysis, but the kinetics may differ.
Oxidation 3% H₂O₂, RT, 24hN-hydroxy or other oxidized derivativesMay produce multiple degradation products. Gradient elution in HPLC is often necessary for separation.
Thermal Degradation 80°C, 48h (solid state)Potential for ring opening or other complex reactionsThermogravimetric analysis (TGA) can provide information on thermal decomposition temperatures.
Photodegradation ICH Q1B conditionsVaries depending on the chromophoreCompare chromatograms of light-exposed and dark control samples. A PDA detector can help identify changes in the UV spectrum.

Visualizations

Diagram 1: Potential Hydrolytic Degradation Pathway of Cyclopropanecarboximidamide

G CPCI Cyclopropanecarboximidamide Intermediate Tetrahedral Intermediate CPCI->Intermediate Nucleophilic attack Water H₂O AcidBase H⁺ or OH⁻ CPCA Cyclopropanecarboxamide Intermediate->CPCA Ammonia Ammonia (NH₃) Intermediate->Ammonia G cluster_0 Method Development cluster_1 Method Validation Forced_Deg Perform Forced Degradation Studies Initial_Method Develop Initial HPLC Method Forced_Deg->Initial_Method Optimization Optimize Separation Initial_Method->Optimization Specificity Specificity / Peak Purity Optimization->Specificity Transfer to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness Final_Method Final Validated Stability-Indicating Method Robustness->Final_Method

Technical Support Center: Cyclopropanecarboximidamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support response from a specialized CDMO (Contract Development and Manufacturing Organization) focusing on small molecule synthesis.

Ticket ID: #CP-AMID-SYN-001 Subject: Troubleshooting Low Yields & Impurities in Cyclopropyl Amidine Synthesis Status: Open / High Priority Assigned Specialist: Dr. A. Vance, Senior Process Chemist

Executive Summary

The synthesis of Cyclopropanecarboximidamide (and its hydrochloride salt) presents a unique "perfect storm" of challenges. You are balancing the high reactivity of the amidine functionality (prone to hydrolysis) with the strain energy of the cyclopropyl ring (27.5 kcal/mol), which makes it susceptible to ring-opening under harsh acidic or catalytic hydrogenation conditions.

This guide addresses the three most common failure modes reported by our users:

  • Hydrolysis: Conversion to the primary amide (Cyclopropanecarboxamide).

  • Ring Opening: Loss of the cyclopropyl moiety during reduction or acidic workup.

  • Pinner Salt Decomposition: Failure to convert the intermediate imidate.

Module 1: The Pinner Reaction (Standard Route)

Method: Nitrile


 Imidate (Pinner Salt) 

Amidine.[1] Primary Failure Mode: Moisture Ingress (Hydrolysis).

The Pinner reaction is the industry standard, but it is unforgiving of moisture. The cyclopropyl ring is generally stable to dry HCl at


, but exotherms  caused by moisture or rapid addition can trigger ring opening or rearrangement.
Diagnostic: "Why is my product an Ester or Amide?"

If your NMR shows a loss of the amidine signal (


) and appearance of amide protons (

), moisture has intercepted the Pinner salt.
Critical Pathway Analysis (DOT Visualization)

The diagram below illustrates the "Fork in the Road" where moisture destroys the synthesis.

Pinner_Failure_Modes Nitrile Cyclopropanecarbonitrile Imidate Imidate Salt (Pinner Salt) Nitrile->Imidate HCl(g), EtOH 0°C, Anhydrous Amidine Target Amidine (HCl Salt) Imidate->Amidine NH3 / MeOH Dry Ester Ethyl Cyclopropanecarboxylate (Side Product) Imidate->Ester H2O (Trace) Hydrolysis 1 Amide Cyclopropanecarboxamide (Dead End) Imidate->Amide Thermal Rearrangement (>25°C) Amidine->Amide H2O / pH > 9 Hydrolysis 2

Figure 1: Reaction pathway showing how moisture (Hydrolysis 1 & 2) and heat divert the Pinner salt away from the target amidine.

Troubleshooting Protocol (Pinner)
  • The "Dry" Standard: Solvents (EtOH/MeOH) must be dried over 3Å molecular sieves. Do not rely on "anhydrous" bottles opened more than once.

  • HCl Generation: Do not use aqueous HCl. Generate HCl gas in situ by dripping Acetyl Chloride into dry Ethanol/Methanol at

    
    .
    
  • Temperature Limit: Maintain reaction

    
     during HCl saturation. The cyclopropyl ring can open to form 4-chlorobutimidates if allowed to heat in the presence of HCl [1].
    

Module 2: The Amidoxime Route (Alternative)

Method: Nitrile


 Amidoxime 

Amidine. Primary Failure Mode: Ring Opening (Hydrogenolysis).

If the Pinner reaction fails due to steric bulk or sensitivity, the Amidoxime route is the backup. However, catalytic hydrogenation (H2/Pd-C) is dangerous for cyclopropanes .

The "Hydrogenolysis Trap"

Cyclopropane rings behave similarly to double bonds. Under standard hydrogenation conditions (Pd/C, H2, 40 psi), the ring will open to form a propyl group (n-propyl amidine).

Resolution: Chemical Reduction

Avoid H2/Pd. Use Zinc/Acetic Acid or Raney Nickel (carefully controlled) to reduce the N-O bond without opening the ring.

Amidoxime_Reduction Amidoxime Cyclopropyl Amidoxime Pd_Route H2 / Pd-C Amidoxime->Pd_Route Zn_Route Zn / AcOH Amidoxime->Zn_Route Target Target Amidine Pd_Route->Target Low Yield RingOpen Propyl Amidine (Ring Opened) Pd_Route->RingOpen High Risk of Hydrogenolysis Zn_Route->Target Chemoselective Preserves Ring

Figure 2: Selection of reduction method. Zinc/Acetic acid is preferred to prevent cyclopropyl ring opening.

Module 3: Validated Experimental Protocols

Protocol A: Optimized Pinner Synthesis (Anhydrous)

Best for: Scalability and cost-efficiency.

  • Setup: Flame-dry a 250 mL RB flask. Equip with a drying tube (CaCl2).

  • Solvent Prep: Add anhydrous Ethanol (50 mL). Cool to

    
     in an ice/salt bath.
    
  • HCl Generation: Dropwise add Acetyl Chloride (5.0 equiv) to the ethanol. Caution: Exothermic. Stir for 30 mins to generate anhydrous HCl.

  • Addition: Add Cyclopropanecarbonitrile (1.0 equiv) dropwise.

  • Imidate Formation: Stir at

    
     for 4 hours, then allow to warm to room temperature (RT) overnight.
    
    • Checkpoint: Take an aliquot, evaporate. IR should show disappearance of nitrile (

      
      ).
      
  • Ammonolysis: Evaporate excess HCl/EtOH under reduced pressure (keep bath

    
    ). Redissolve the residue (Pinner salt) in dry Methanol.
    
  • Ammonia Addition: Bubble dry

    
     gas or add 7N 
    
    
    
    in MeOH (excess) at
    
    
    .
  • Workup: Stir 12h. Concentrate to dryness. Recrystallize from EtOH/Ether.

Protocol B: Amidoxime Reduction (Zinc Method)

Best for: Acid-sensitive substrates.

  • Amidoxime Formation: React nitrile with Hydroxylamine HCl (1.2 equiv) and TEA (1.2 equiv) in EtOH at reflux for 4h. Isolate amidoxime.

  • Reduction: Dissolve Amidoxime (1.0 equiv) in Glacial Acetic Acid.

  • Zinc Addition: Add Zinc dust (4.0 equiv) in portions at RT. Note: Cooling may be required to keep T < 40°C.

  • Workup: Filter off Zinc. Dilute filtrate with water. Basify with NaOH to pH > 12 (to free base the amidine) and extract with DCM.

    • Note: If the HCl salt is desired, treat the DCM layer with HCl/Ether.

FAQ: Common Troubleshooting Questions

Q1: My product is a sticky gum, not a solid. How do I crystallize it? A: Cyclopropyl amidine HCl is extremely hygroscopic.

  • Fix: Dry the oil under high vacuum (< 1 mbar) for 24 hours. Triturate with anhydrous Acetone or Diethyl Ether. If it remains gummy, it likely contains residual amide impurity.

Q2: Can I use the Lewis Acid (AlCl3) method? A: Yes, the Garigipati method (using


) is effective for converting nitriles directly to amidines [2].
  • Warning: This reagent is pyrophoric. It is excellent for preserving the cyclopropane ring as it avoids strong protic acids and hydrogenation, but it requires strict Schlenk line techniques.

Q3: The NMR shows a triplet at


 0.9 ppm and 1.0 ppm. Is the ring intact? 
A:  Yes. The cyclopropyl protons typically appear as two multiplets (or distorted triplets) between 0.7–1.2 ppm. If you see a standard triplet at 0.9 ppm integrating to 3H, you may have opened the ring to a propyl group (methyl terminus).

References

  • Pinner Reaction & Stability: Pinner, A. Die Imidoether und ihre Derivate. Oppenheim, Berlin, 1892.
  • Garigipati Method: Garigipati, R. S. "An efficient conversion of nitriles to amidines."[1] Tetrahedron Letters, 31(14), 1969-1972, 1990. Link

  • Amidoxime Reduction: Judkins, B. D., et al. "A General Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, 26(23), 4351-4367, 1996. Link

  • Cyclopropane Ring Stability: Beilstein Journal of Organic Chemistry, "Oxidative radical ring-opening/cyclization of cyclopropane derivatives," 2019. Link

Disclaimer: These protocols involve hazardous chemicals (HCl gas, Ammonia, Acetyl Chloride). All manipulations must be performed in a fume hood with appropriate PPE.

Sources

Cyclopropanecarboximidamide reaction condition optimization (base, solvent, temp)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of cyclopropanecarboximidamide. This document provides in-depth guidance on reaction condition optimization, troubleshooting common issues, and best practices for researchers, chemists, and process development professionals. Our goal is to equip you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.

Reaction Overview: The Pinner Reaction Pathway

The most common and reliable method for synthesizing cyclopropanecarboximidamide hydrochloride from cyclopropanecarbonitrile is the two-stage Pinner reaction.[1][2]

  • Stage 1: Pinner Salt Formation. Cyclopropanecarbonitrile reacts with an alcohol (e.g., ethanol) under strictly anhydrous acidic conditions (typically using hydrogen chloride gas) to form an intermediate ethyl cyclopropanecarboximidate hydrochloride, also known as a Pinner salt.

  • Stage 2: Ammonolysis. The isolated or in-situ generated Pinner salt is then treated with an ammonia source to displace the alkoxy group, yielding the final cyclopropanecarboximidamide hydrochloride.

The integrity of this two-stage process is paramount, as deviations in conditions can lead to unwanted side products and diminished yields.

Pinner_Reaction Nitrile Cyclopropanecarbonitrile PinnerSalt Pinner Salt Intermediate (Ethyl Cyclopropanecarboximidate HCl) Nitrile->PinnerSalt Acid-catalyzed addition Reagents1 Stage 1:Anhydrous EtOHAnhydrous HCl (g)Low Temperature (0-5 °C) Amidine Cyclopropanecarboximidamide HCl (Target Product) PinnerSalt->Amidine Ammonolysis Ester Side Product: Ethyl Cyclopropanecarboxylate PinnerSalt->Ester Amide Side Product: Cyclopropanecarboxamide PinnerSalt->Amide Reagents2 Stage 2:Ammonia Source (NH₃ or NH₄₂CO₃)Moderate Temperature (30-40 °C) Water Water Contamination Water->PinnerSalt Hydrolysis HighTemp High Temperature (>40-50 °C) HighTemp->PinnerSalt Rearrangement Protocol_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere charge Charge Flask with Cyclopropanecarbonitrile & Anhydrous EtOH start->charge cool Cool Reaction to 0-5 °C (Ice Bath) charge->cool hcl Slowly Bubble Dry HCl Gas (Maintain 0-5 °C) cool->hcl Stage 1 stir1 Stir at 0-5 °C for 6 hours (Pinner Salt Formation) hcl->stir1 warm Warm to 30 °C stir1->warm Stage 2 ammonia Introduce Ammonia Source (e.g., Purge NH₃ gas or add (NH₄)₂CO₃) warm->ammonia stir2 Stir at 30 °C for 10-12 hours (Monitor by TLC/LC-MS) ammonia->stir2 filter Cool, Filter Inorganic Salts, Wash with EtOH stir2->filter Workup concentrate Concentrate Filtrate under Vacuum filter->concentrate crystallize Recrystallize from EtOH/EtOAc concentrate->crystallize end Dry Product under Vacuum crystallize->end

Fig 2. Step-by-step experimental workflow for synthesis.

Procedure:

Stage 1: Pinner Salt Formation

  • Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, gas inlet, and thermometer under an inert atmosphere.

  • Charge the flask with cyclopropanecarbonitrile (1.0 eq) and anhydrous ethanol (5-10 volumes).

  • Cool the stirred solution to 0-5 °C using an ice bath.

  • Slowly bubble dry HCl gas through the solution. Monitor the temperature closely to ensure it does not rise above 5 °C. Continue until the solution is saturated and white precipitate (the Pinner salt) may begin to form.

  • Stop the gas flow, remove the gas inlet, and seal the flask. Allow the mixture to stir at 0-5 °C for 6 hours to ensure complete formation of the Pinner salt.

Stage 2: Ammonolysis

  • After 6 hours, raise the temperature of the reaction mixture to 30 °C.

  • Introduce the ammonia source.

    • Method A (Gas): Purge ammonia gas through the reaction mixture.

    • Method B (Solid): Add ammonium carbonate (3.7 eq) in portions.

  • Stir the reaction at 30 °C for 10-12 hours. Monitor the consumption of the Pinner salt by TLC or LC-MS until the reaction is complete.

Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove any inorganic salts (e.g., ammonium chloride). Wash the collected solids with a small amount of cold ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • The crude cyclopropanecarboximidamide hydrochloride can be purified by recrystallization, typically from an ethanol/ethyl acetate solvent system.

  • Dry the purified crystalline solid under vacuum to yield the final product.

References

  • SynArchive. Pinner Reaction. [Link]

  • Chemistry Steps. Nitriles to Esters. [Link]

  • NROChemistry. Pinner Reaction. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • ResearchGate. Improved Pinner Reaction with CPME as a Solvent. [Link]

  • NIH National Center for Biotechnology Information. A Lewis acid-promoted Pinner reaction. [Link]

  • NIH National Center for Biotechnology Information. Synthesis of N-substituted aryl amidines by strong base activation of amines. [Link]

  • Royal Society of Chemistry. Combination of air/moisture/ambient temperature compatible organolithium chemistry with sustainable solvents: selective and efficient synthesis of guanidines and amidines. [Link]

Sources

Preventing degradation of Cyclopropanecarboximidamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Hydrolytic Degradation & Storage Optimization Document ID: TSC-CYC-001 Last Updated: February 7, 2026[1]

Executive Summary

Cyclopropanecarboximidamide (typically supplied as the Hydrochloride salt, CAS: 57297-29-7) is a critical building block in medicinal chemistry, particularly for synthesizing serine protease inhibitors and antiviral agents.[1]

While the cyclopropyl ring confers unique steric and electronic properties, the amidine moiety is thermodynamically unstable in the presence of water and nucleophiles. The primary failure mode is hydrolysis , converting the active amidine into the inactive cyclopropanecarboxamide and ammonia.

This guide provides field-proven protocols to prevent this degradation, ensuring the integrity of your screening data and synthetic yields.

Core Degradation Mechanism

To prevent degradation, one must understand the enemy.[1] The degradation of cyclopropanecarboximidamide is driven by nucleophilic attack at the amidine carbon.

The Hydrolysis Pathway

In aqueous environments—particularly at neutral to basic pH—the amidine undergoes irreversible hydrolysis.

AmidineHydrolysis cluster_conditions Catalyzing Conditions Amidine Cyclopropanecarboximidamide (Active Reagent) Intermediate Tetrahedral Intermediate Amidine->Intermediate Nucleophilic Attack Water H2O / OH- Water->Intermediate Amide Cyclopropanecarboxamide (Inactive Degradant) Intermediate->Amide Elimination Ammonia NH3 Intermediate->Ammonia High pH (>8.0) High pH (>8.0) Heat (>25°C) Heat (>25°C) Moisture (Hygroscopicity) Moisture (Hygroscopicity)

Figure 1: Hydrolytic degradation pathway.[1][2][3] The amidine functionality is converted to the amide (mass shift +1 Da), rendering the molecule inactive for subsequent coupling or biological inhibition.

Storage & Formulation Protocols

A. Solid State Storage

The hydrochloride salt is hygroscopic .[1] Absorption of atmospheric moisture creates a localized aqueous environment on the crystal surface, initiating hydrolysis even in the solid state.

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term)Arrhenius kinetics dictate that lower temperatures exponentially slow the rate of hydrolysis.[1]
Atmosphere Argon/Nitrogen Displaces humid air.[1] The compound should be stored in a desiccator or under inert gas.[1]
Container Amber Glass + Parafilm Amber glass prevents photodegradation (minor risk); Parafilm/Teflon tape ensures a moisture seal.[1]
B. Solution Preparation (The "Golden Rules")

Most degradation occurs during stock preparation.[1] Follow this decision matrix to ensure stability.

SolutionPrep Start Start: Prepare Stock Solution Solvent Select Solvent Start->Solvent DMSO Anhydrous DMSO (Recommended) Solvent->DMSO Preferred Water Aqueous Buffer Solvent->Water If necessary Stable STABLE Store at -20°C DMSO->Stable CheckPH Check pH Requirements Water->CheckPH Acidic Acidic (pH < 6) CheckPH->Acidic Protonated Amidinium (Resistant) Basic Basic (pH > 8) CheckPH->Basic Free Base (Susceptible) Acidic->Stable Unstable UNSTABLE Use Immediately (<4 hrs) Basic->Unstable

Figure 2: Solvent and pH selection workflow.[1] Anhydrous DMSO is the gold standard for stock solutions.

Protocol 1: Preparation of Stable Stock (100 mM)

  • Weighing: Weigh the HCl salt quickly to minimize moisture uptake.[1]

  • Solvent: Dissolve in anhydrous DMSO . Do not use water unless absolutely necessary for the assay.[1]

  • Storage: Aliquot into single-use vials. Freeze at -20°C or -80°C.

    • Note: Avoid repeated freeze-thaw cycles, which introduce condensation.[1]

Troubleshooting Guide (FAQ)

Q1: I see a new peak in my LC-MS spectrum. Is it degradation?

Diagnosis: Likely yes.[1] The Signature:

  • Parent Mass (Amidine):

    
     (e.g., Free base MW = 84.12 Da)[1]
    
  • Degradant Mass (Amide):

    
     (MW = 85.10 Da)[1]
    
  • Mechanism: The conversion of

    
     (Imine, 15 Da) to 
    
    
    
    (Carbonyl, 16 Da) results in a net mass increase of +1 Da .
  • Action: If you see a peak at [M+1], your stock has hydrolyzed.[1] Discard and prepare fresh in anhydrous DMSO.

Q2: The solid powder has turned yellow or sticky. Can I use it?

Diagnosis: The compound has absorbed water (hygroscopicity) and likely undergone partial hydrolysis or oxidation.[1] Action:

  • Perform a quick LC-MS or NMR check.[1]

  • If purity is <95%, recrystallization is possible (ethanol/ether), but purchasing fresh material is usually more cost-effective for biological assays.[1]

  • Prevention: Always warm the vial to room temperature before opening to prevent condensation on the cold solid.

Q3: My reaction yield is low when using this as a building block.

Diagnosis: If the reaction is performed under basic conditions (e.g., coupling reactions), the free base is generated. Causality: The free base is unstable and can hydrolyze before reacting with your target electrophile.[1] Solution:

  • Use a non-nucleophilic base (e.g., DIPEA, TEA).[1]

  • Add the base last , immediately before the coupling reagent.

  • Use an excess (1.2 - 1.5 eq) of the amidine salt to account for potential degradation.[1]

Q4: Why is the solubility poor in Chloroform/DCM?

Diagnosis: You are using the Hydrochloride salt (ionic lattice). Solution:

  • Do NOT attempt to "free base" the compound into water/extraction to get it into organic phase; it will hydrolyze.[1]

  • Use Polar Solvents: Methanol, DMSO, or DMF.[1]

  • If non-polar solvent is required: You may need to perform an in situ neutralization in the reaction vessel using an organic base, rather than isolating the free base beforehand.

Analytical Validation

To confirm the integrity of your Cyclopropanecarboximidamide, use the following HPLC conditions.

Method: Reverse Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid stabilizes the amidine).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amidine and Amide have weak chromophores; low UV is required).[1]

Interpretation:

  • Amidine (Salt): Elutes earlier (more polar).[1]

  • Amide (Degradant): Elutes later (less polar due to loss of charge).[1]

References

  • PubChem. (2025).[1] Cyclopropanecarboximidamide hydrochloride (Compound).[1][4][5][6] National Library of Medicine.[1] Available at: [Link]1]

  • Bender, D. M., et al. (2008).[1][7] Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511.[1][7] (Demonstrates the stability profile of the cyclopropyl moiety). Available at: [Link]1]

  • O'Brien, P. (2014).[1] The nonenzymatic decomposition of guanidines and amidines. Journal of the American Chemical Society.[1] (Fundamental kinetics of amidine hydrolysis). Available at: [Link]1]

Sources

Validation & Comparative

Purity Analysis of Synthetic Cyclopropanecarboximidamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropanecarboximidamide (Cyclopropanecarboxamidine) is a critical building block in the synthesis of antiviral agents and serine protease inhibitors.[1] Its structural uniqueness—a strained cyclopropyl ring coupled with a highly polar, basic amidine group (


)—presents significant analytical challenges.

Traditional Reversed-Phase HPLC (RP-HPLC) often fails to retain this hydrophilic molecule, leading to "dewetting" issues and co-elution with polar impurities like its hydrolysis product, cyclopropanecarboxamide .[1] This guide objectively compares the legacy RP-HPLC approach against two superior alternatives: Hydrophilic Interaction Liquid Chromatography (HILIC) and Quantitative NMR (qNMR) .

Key Finding: While RP-HPLC is standard for lipophilic drugs, HILIC-MS provides the necessary retention for impurity profiling of this amidine, and qNMR serves as the absolute primary reference method for potency assignment without requiring qualified reference standards.

Chemical Context & Stability Profile

To accurately analyze purity, one must understand the degradation pathways. Amidines are prone to hydrolysis, converting back to the amide, especially under basic conditions or elevated temperatures.

Degradation Pathway Visualization[1]

DegradationPathway Nitrile Cyclopropanecarbonitrile (Precursor) Amidine Cyclopropanecarboximidamide (Target Analyte) Nitrile->Amidine Pinner Synthesis (HCl/MeOH) Amide Cyclopropanecarboxamide (Hydrolysis Impurity) Amidine->Amide Hydrolysis (+H2O, pH > 7) Acid Cyclopropanecarboxylic Acid (Final Degradant) Amide->Acid Further Hydrolysis

Figure 1: Synthetic origin and primary hydrolytic degradation pathway of Cyclopropanecarboximidamide.

Comparative Analysis of Methods

The following table summarizes the performance of three distinct analytical approaches based on experimental validation parameters.

FeatureMethod A: RP-HPLC (C18)Method B: HILIC-MS/UVMethod C: qNMR (

H)
Principle Hydrophobic InteractionHydrophilic PartitioningNuclear Spin Relaxation
Retention of Amidine Poor (

).[1] Elutes in void volume.
Excellent (

).
N/A (Solution phase)
Impurity Resolution Low. Co-elutes with polar precursors.[1]High. Separates Amide/Amidine well.[1]High (Structural specificity).
Reference Standard Required for quantification.Required for quantification.Not Required (Absolute purity).
Sensitivity (LOD) Moderate (

M)
High (

M with MS)
Low (

M)
Throughput HighHighLow (Long relaxation times)
Verdict Not RecommendedBest for Routine QC Best for Potency Assignment

Detailed Experimental Protocols

Method B: HILIC-MS/UV (Recommended for Impurity Profiling)[1]

HILIC is the preferred chromatographic technique because the high organic content in the mobile phase induces the formation of a water-rich layer on the stationary phase, retaining the polar amidine.

Mechanism of Action: The basic amidine partitions into the water layer on the silica surface. Ammonium formate is critical to control pH and ion strength, preventing peak tailing caused by silanol interactions.[1]

Protocol:

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Ammonium Formate in Water, pH 3.5.
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold to establish water layer)[1]

    • 1-10 min: 95%

      
       60% B[1]
      
    • 10-12 min: 60% B[1]

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (Amide bond) or ESI+ MS (SIM mode for 
    
    
    
    85.0).

Self-Validation Check:

  • System Suitability: The retention time of Cyclopropanecarboximidamide must be

    
     the void time (
    
    
    
    ). If retention drops, equilibrate the column with 95% ACN for at least 20 column volumes.
Method C: Quantitative NMR (qNMR) (Recommended for Absolute Purity)

qNMR is a primary ratio method.[1] It compares the integrated signal intensity of the analyte protons against a certified Internal Standard (IS) of known purity.[1]

Protocol:

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to prevent H/D exchange of amidine protons, though cyclopropyl protons remain stable).
  • Internal Standard: Maleic Acid (traceable to NIST SRM) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).

  • Sample Prep: Weigh

    
     of Sample and 
    
    
    
    of IS into the same vial. Precision weighing (
    
    
    ) is the largest source of error.
  • Acquisition Parameters:

    • Pulse Angle:

      
      [1]
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing proton (usually
      
      
      for small molecules).
    • Scans: 16 or 32 (to ensure S/N > 150:1).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed,
    
    
    =Purity.

Analytical Workflow Decision Matrix

Use this logic flow to select the correct method for your specific development stage.

Workflow Start Start: Purity Analysis Needed Goal What is the primary goal? Start->Goal Routine Routine Batch Release (Impurity Profiling) Goal->Routine Detect Impurities Absolute Reference Standard Certification (Potency Assignment) Goal->Absolute Assign Value HILIC Method: HILIC-MS (Detects trace amides) Routine->HILIC qNMR Method: qNMR (Absolute Quantification) Absolute->qNMR Result1 Report: % Area Purity HILIC->Result1 Result2 Report: % w/w Potency qNMR->Result2

Figure 2: Decision matrix for selecting HILIC vs. qNMR based on analytical objectives.

References

  • National Center for Biotechnology Information. (n.d.). Cyclopropanecarboximidamide hydrochloride (Compound Summary). PubChem.[1] Retrieved October 26, 2023, from [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Chromatography Online. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Regulatory standard for LOD/LOQ calculations).[2]

Sources

In vitro vs in vivo efficacy of Cyclopropanecarboximidamide.

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Drug Development Professionals

Executive Summary

Cyclopropanecarboximidamide (CPCA-amidine) is a potent, low-molecular-weight arginine mimetic used primarily as a P1 pharmacophore in the design of serine protease inhibitors (e.g., for Thrombin, Factor XIa, and viral proteases). While it demonstrates robust in vitro efficacy as a competitive inhibitor comparable to Benzamidine, its in vivo utility is severely compromised by poor oral bioavailability and a specific metabolic liability: the hydrolysis to cyclopropanecarboxylic acid, a known mitochondrial toxin.

This guide contrasts the mechanistic utility of CPCA-amidine in biochemical assays against its translational challenges, providing actionable protocols for validating both efficacy and safety.

Mechanism of Action: The P1 Arginine Mimetic

Cyclopropanecarboximidamide functions as a competitive inhibitor of trypsin-like serine proteases. Its amidine group (


) is protonated at physiological pH (pKa ~11-12), mimicking the guanidinium side chain of Arginine.
  • Binding Mode: The cationic amidine forms a salt bridge with the conserved Aspartate residue (Asp189 in Trypsin/Thrombin) at the bottom of the S1 specificity pocket.

  • Structural Advantage: Unlike the planar phenyl ring of Benzamidine, the cyclopropyl ring offers a distinct 3D geometry (bond angle ~60°) and reduced hydrophobicity, often improving solubility and allowing unique vector exploration in Fragment-Based Drug Discovery (FBDD).

Visualization: Competitive Inhibition Mechanism

MOA Enzyme Serine Protease (Asp189 in S1 Pocket) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex_EI + Inhibitor (Competitive Binding) Substrate Natural Substrate (Arginine-P1) Inhibitor Cyclopropanecarboximidamide (Cationic Amidine) SaltBridge Salt Bridge Formation: Amidine (+) <-> Asp189 (-) Inhibitor->SaltBridge Product Cleaved Peptide Complex_ES->Product Catalysis Complex_EI->Enzyme Reversible (Ki) SaltBridge->Enzyme

Figure 1: Mechanism of competitive inhibition. The inhibitor competes with the natural substrate for the S1 pocket, stabilized by electrostatic interactions.

Comparative Efficacy: In Vitro vs In Vivo[1]
In Vitro Performance

In biochemical assays, CPCA-amidine acts as a "warhead." It is rarely used as a standalone drug but rather as a fragment to probe the S1 pocket.

FeatureCyclopropanecarboximidamideBenzamidine (Standard)L-Arginine (Natural)
Primary Target Trypsin-like Serine ProteasesTrypsin-like Serine ProteasesNOS / Proteases
Binding Affinity (

)
10 - 50 µM (Fragment) < 10 nM (Optimized Peptidomimetic)~18 µM (Trypsin)mM range (Substrate)
Selectivity Low (as fragment); High (as scaffold)Low (Broad spectrum)None
Solubility High (Hydrophilic)ModerateHigh
Key Advantage Rigid aliphatic scaffold; metabolic stability of the ring.Well-characterized reference standard.[1]Natural baseline.

Expert Insight: While the intrinsic


 of the fragment is micromolar, linking it to a P2-P3 backbone (e.g., mimicking the D-Phe-Pro sequence) typically boosts potency into the low nanomolar range.
In Vivo Performance & Toxicity (The "Metabolic Trap")

The transition to in vivo models often fails due to a specific toxicity pathway. The amidine group is metabolically stable, but if hydrolyzed or if the parent molecule is cleaved, the resulting Cyclopropanecarboxylic Acid (CPCA) is toxic.

  • Bioavailability: Poor (< 5%) due to permanent positive charge at pH 7.4. Requires prodrug strategies (e.g., amidoxime).

  • Toxicity Mechanism: CPCA mimics fatty acids. It is activated to CPCA-CoA, which sequesters Coenzyme A and Carnitine. This inhibits mitochondrial

    
    -oxidation, leading to microvesicular steatosis  (fatty liver) and hypoglycemia.
    
Visualization: The Toxicity Pathway

Toxicity cluster_mito Mitochondrial Toxicity Mechanism Drug Cyclopropanecarboximidamide (Drug/Fragment) Metabolism Hydrolysis / Metabolism Drug->Metabolism ToxicMetabolite Cyclopropanecarboxylic Acid (CPCA) Metabolism->ToxicMetabolite Release of Acid Mitochondria Mitochondrial Matrix ToxicMetabolite->Mitochondria Transport CoA_Depletion Sequestration of CoA (Formation of CPCA-CoA) Mitochondria->CoA_Depletion Carnitine_Depletion Carnitine Depletion CoA_Depletion->Carnitine_Depletion BetaOx_Block Inhibition of Fatty Acid Beta-Oxidation Carnitine_Depletion->BetaOx_Block Steatosis Microvesicular Steatosis (Liver Toxicity) BetaOx_Block->Steatosis Accumulation of Triglycerides

Figure 2: The adverse outcome pathway. Hydrolysis to the acid form leads to mitochondrial dysfunction.

Experimental Protocols
Protocol A: In Vitro Enzyme Inhibition Assay (Trypsin)

Objective: Determine the inhibition constant (


) of Cyclopropanecarboximidamide.
  • Reagents:

    • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 8.0.

    • Enzyme: Bovine Trypsin (10 nM final).

    • Substrate: Chromogenic substrate (e.g., BAPNA or S-2222) at

      
       concentration.
      
    • Inhibitor: Serial dilutions of Cyclopropanecarboximidamide (0.1 µM to 1000 µM).

  • Workflow:

    • Incubate Enzyme + Inhibitor in buffer for 15 min at 25°C to reach equilibrium.

    • Add Substrate to initiate reaction.

    • Monitor Absorbance (405 nm) continuously for 10 min.

  • Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Fit data to the competitive inhibition equation:

      
      
      
    • Validation:

      
       for Benzamidine control should be ~18 ± 5 µM.
      
Protocol B: In Vivo / Ex Vivo Mitochondrial Toxicity Screen

Objective: Rule out "CPCA-like" toxicity early in development.

  • Model: Isolated Rat Hepatocytes or HepG2 cells grown in galactose media (forces mitochondrial respiration).

  • Treatment:

    • Vehicle Control.

    • Positive Control: Valproic Acid (known mitochondrial toxin) or Cyclopropanecarboxylic acid (100 µM).

    • Test Compound: Cyclopropanecarboximidamide (various concentrations).[2]

  • Readouts:

    • ATP Content: Measure via luminescence assay after 24h.

    • Lipid Accumulation: Nile Red staining for steatosis.

    • Acyl-Carnitine Profile: Mass spectrometry to detect accumulation of cyclopropyl-carnitine species (biomarker of inhibition).

  • Interpretation: A drop in ATP in galactose media (but not glucose media) confirms mitochondrial toxicity.

References
  • PubChem. Cyclopropanecarboximidamide hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Li, P., et al. (2009). Discovery of potent and selective inhibitors of Factor XIa. Bioorganic & Medicinal Chemistry Letters.
  • Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man. Pharmacological Reviews. (Mechanistic reference for carboxylic acid/carnitine depletion toxicity similar to CPCA).
  • Bionovas. Protease Inhibitor Cocktail for Full Range. (Reference for Benzamidine usage as standard). Available at: [Link]

  • Creative Biolabs. Serine Protease Inhibitors. (General reference for Serpin and small molecule inhibition mechanisms). Available at: [Link]

Sources

A Comparative Guide to the Synthesis and Biological Activity of Cyclopropanecarboximidamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical scaffolds that offer unique three-dimensional structures and biological activities is a cornerstone of innovation. The cyclopropane ring, a small, strained carbocycle, has garnered significant attention for its ability to impart conformational rigidity and metabolic stability to bioactive molecules. When incorporated into a carboximidamide functional group, the resulting cyclopropanecarboximidamide core presents a compelling scaffold for the design of new therapeutic agents.

This guide provides an in-depth comparison of synthetic routes to cyclopropanecarboximidamide analogs and an analysis of their potential biological activities, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the principles guiding the synthesis and evaluation of these promising compounds.

Introduction: The Therapeutic Potential of the Cyclopropyl Amidine Moiety

The unique structural features of the cyclopropane ring, such as its high s-character and bent bonds, lead to electronic properties that can mimic a carbon-carbon double bond while maintaining a distinct three-dimensional geometry. This can lead to enhanced binding affinity and selectivity for biological targets. The amidine functional group, a nitrogenous analog of a carboxylic acid, is a strong basic group that is often protonated at physiological pH, allowing for potent ionic interactions with biological macromolecules. The combination of these two moieties in cyclopropanecarboximidamide analogs offers a unique opportunity to explore novel structure-activity relationships (SAR).

Compounds containing the cyclopropane motif have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, antitumor, antioxidant, and antidepressant properties.[1][2] Similarly, amidine-containing compounds are known to act as inhibitors of various enzymes, such as serine proteases and nitric oxide synthases.[3][4] This convergence of biological potential makes cyclopropanecarboximidamide analogs a highly attractive class of compounds for drug discovery programs.

Comparative Synthesis of Cyclopropanecarboximidamide Analogs

The synthesis of cyclopropanecarboximidamide analogs typically commences with a readily available starting material, cyclopropanecarbonitrile. The primary challenge lies in the efficient and versatile conversion of the nitrile group to the desired substituted or unsubstituted amidine. Two principal synthetic strategies are highlighted below: the classical Pinner reaction and a more contemporary approach involving organoaluminum reagents.

Method 1: The Pinner Reaction and Subsequent Amination

The Pinner reaction is a well-established method for converting nitriles into imidates, which can then be readily converted to amidines.[5] This two-step process offers a reliable route to a variety of N-substituted and unsubstituted cyclopropanecarboximidamides.

Causality of Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture, as the intermediate imidate can be hydrolyzed to an ester. Therefore, the use of anhydrous solvents and reagents is critical for achieving high yields.

  • Acid Catalyst: The reaction is catalyzed by a strong acid, typically hydrogen chloride gas, which activates the nitrile towards nucleophilic attack by the alcohol.

  • Temperature Control: The formation of the Pinner salt (imidate hydrochloride) is often carried out at low temperatures to minimize side reactions.

  • Choice of Amine: The subsequent reaction of the isolated imidate with an amine allows for the introduction of various substituents on the amidine nitrogen atoms, enabling the synthesis of a diverse library of analogs.

Experimental Protocol: Synthesis of N-Aryl Cyclopropanecarboximidamide via Pinner Reaction

  • Formation of Ethyl Cyclopropanecarboximidate Hydrochloride:

    • Dry hydrogen chloride gas is bubbled through a cooled (0 °C) solution of cyclopropanecarbonitrile (1.0 eq) in anhydrous ethanol (2.0 eq).

    • The reaction mixture is stirred at 0 °C for 4-6 hours, during which time the ethyl cyclopropanecarboximidate hydrochloride precipitates as a white solid.

    • The solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

  • Formation of N-Aryl Cyclopropanecarboximidamide:

    • To a solution of the desired substituted aniline (1.1 eq) in anhydrous ethanol, the prepared ethyl cyclopropanecarboximidate hydrochloride (1.0 eq) is added portion-wise at room temperature.

    • The reaction mixture is stirred at room temperature for 12-24 hours.

    • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude N-aryl cyclopropanecarboximidamide, which can be further purified by column chromatography or recrystallization.

G start Cyclopropanecarbonitrile imidate Ethyl Cyclopropanecarboximidate Hydrochloride start->imidate  HCl (g), Anhydrous EtOH, 0 °C   amidine N-Aryl Cyclopropanecarboximidamide imidate->amidine  Ar-NH2, Anhydrous EtOH, RT   G start Cyclopropanecarbonitrile intermediate Al-Amidine Complex start->intermediate  1. AlMe3, Toluene, 0 °C to RT 2. NH4Cl, 80 °C   amidine Cyclopropanecarboximidamide Hydrochloride intermediate->amidine  MeOH, HCl  

Caption: Organoaluminum-mediated amidine synthesis workflow.

Comparative Biological Activity and Structure-Activity Relationships

The biological activity of cyclopropanecarboximidamide analogs is expected to be diverse, with potential applications in oncology, infectious diseases, and neurology. While extensive comparative data for a series of these specific analogs is still emerging, we can draw valuable insights from related compound classes and initial studies.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of compounds containing amide and sulfonamide functionalities. [6][7][8][9][10][11][12][13]For instance, a series of novel N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors with significant antiproliferative activities against several cancer cell lines, with IC₅₀ values in the nanomolar range. [9]The introduction of a cyclopropyl group in place of or in addition to other cyclic moieties could further enhance potency and improve pharmacokinetic properties.

Table 1: Hypothetical Comparative Anticancer Activity of Cyclopropanecarboximidamide Analogs

Compound IDCancer Cell LineIC₅₀ (µM)
CPA-1 HHMCF-7 (Breast)> 50
CPA-2 HPhenylMCF-7 (Breast)15.2
CPA-3 H4-ChlorophenylMCF-7 (Breast)8.5
CPA-4 H4-MethoxyphenylMCF-7 (Breast)12.1
CPA-5 HNaphthylMCF-7 (Breast)5.3
CPA-6 PhenylPhenylMCF-7 (Breast)2.8

This table presents hypothetical data for illustrative purposes to guide future SAR studies.

Structure-Activity Relationship (SAR) Insights (Hypothetical):

  • N-Substitution: Unsubstituted amidines (CPA-1) are generally less active than their N-aryl counterparts.

  • Aryl Substituents: Electron-withdrawing groups on the aryl ring (CPA-3) appear to enhance potency compared to electron-donating groups (CPA-4).

  • Steric Bulk: Larger aromatic systems, such as a naphthyl group (CPA-5), may lead to increased activity, potentially through enhanced hydrophobic interactions with the target protein.

  • Disubstitution: N,N'-diaryl substitution (CPA-6) could significantly improve potency.

Antimicrobial Activity

Amidine-containing compounds have shown promise as antimicrobial agents. [14]Furthermore, the incorporation of a cyclopropane ring into amide derivatives has been shown to yield compounds with moderate to excellent antibacterial and antifungal activity. [1][2]A study on amide derivatives containing cyclopropane revealed that some compounds exhibited significant antifungal activity with MIC values as low as 16 µg/mL. [2] Table 2: Hypothetical Comparative Antimicrobial Activity of Cyclopropanecarboximidamide Analogs

Compound IDS. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
CPA-7 HH64128
CPA-8 HBenzyl3264
CPA-9 H4-Fluorobenzyl1632
CPA-10 H2,4-Dichlorobenzyl816
CPA-11 HThien-2-ylmethyl3264

This table presents hypothetical data for illustrative purposes to guide future SAR studies.

Structure-Activity Relationship (SAR) Insights (Hypothetical):

  • N-Alkylation: N-benzyl substitution (CPA-8) improves activity over the unsubstituted analog (CPA-7).

  • Halogenation: The presence of halogens on the benzyl ring (CPA-9, CPA-10) significantly enhances antimicrobial potency.

  • Heteroaromatic Substituents: Replacing the phenyl ring with a heteroaromatic ring like thiophene (CPA-11) may not be as beneficial as substituted benzyl groups.

Neurological Activity

Analogs of the antidepressant milnacipran, which feature a cyclopropanecarboxamide scaffold, have been investigated as N-methyl-D-aspartate (NMDA) receptor antagonists. [15]The NMDA receptor is a key player in synaptic plasticity and its dysregulation is implicated in various neurological disorders. [16]This suggests that cyclopropanecarboximidamide analogs could also modulate NMDA receptor activity.

G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Activation Plasticity Synaptic Plasticity Ca_ion->Plasticity CPA Cyclopropanecarboximidamide Analog (Antagonist) CPA->NMDAR Inhibition

Caption: Putative mechanism of action at the NMDA receptor.

Experimental Protocols for Biological Evaluation

To provide a framework for the biological testing of newly synthesized cyclopropanecarboximidamide analogs, the following detailed protocols for key assays are provided.

Protocol 1: MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines. [17]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Protocol 2: Broth Microdilution Assay for Antimicrobial Activity

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains. [14]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus or C. albicans) in the appropriate broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The cyclopropanecarboximidamide scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of potential biological activities. The synthetic routes outlined in this guide, particularly the versatile Pinner reaction, provide a clear path for the generation of diverse analog libraries. While the biological activity of this specific class of compounds is still in the early stages of exploration, the known activities of related cyclopropane and amidine-containing molecules strongly suggest potential for the discovery of potent anticancer, antimicrobial, and neurologically active agents.

Future research should focus on the synthesis and systematic biological evaluation of a broad range of N-substituted cyclopropanecarboximidamide analogs to establish clear structure-activity relationships. This will involve screening against various cancer cell lines, a panel of pathogenic microbes, and relevant neurological targets such as the NMDA receptor. The detailed experimental protocols provided herein offer a robust framework for these crucial next steps in unlocking the full therapeutic potential of this exciting class of compounds.

References

  • Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. Molecules. [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules. [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. [Link]

  • Synthesis, anticancer and antibacterial activity of salinomycin N-benzyl amides. Molecules. [Link]

  • Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. Molecules. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules. [Link]

  • A QSAR Study of Anti-Inflammatory N-arylanthranilic Acids. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link]

  • Synthesis and analgesic activity of N-Arylhydrazone derivatives of mefenamic acid. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. ResearchGate. [Link]

  • Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. Molecules. [Link]

  • In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases. Molecules. [Link]

  • Conformational analysis of the NMDA receptor antagonist (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) designed by a novel conformational restriction method based on the structural feature of cyclopropane ring. PubMed. [Link]

  • Pharmacology of NMDA Receptors. In: Pharmacology and Toxicology of the N-Methyl-D-Aspartate Receptor. CRC Press/Taylor & Francis. [Link]

  • Synthesis and Antibacterial Activities of Amidine Substituted Monocyclic β-Lactams. Letters in Drug Design & Discovery. [Link]

  • Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives. Heliyon. [Link]

  • β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes. RSC Medicinal Chemistry. [Link]

  • Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc. [Link]

  • A Comparative Study of the Phytochemical Composition, Antioxidant Properties, and In Vitro Anti-Diabetic Efficacy of Different Extracts of Caulerpa prolifera. Molecules. [Link]

  • A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Optical profiling of NMDA receptor molecular diversity at synaptic and extrasynaptic sites. bioRxiv. [Link]

  • Variation of nitriles and alcohols. a. ResearchGate. [Link]

  • A review on small molecular mimics of antimicrobial peptides with an emphasis on the structure–activity relationship perspective. RSC Medicinal Chemistry. [Link]

  • In-vitro COX-1 and COX-2 enzyme inhibition data for compounds 5a-i. ResearchGate. [Link]

  • NMDA Receptor in Health and Diseases. Biomolecules. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. [Link]

  • Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]

  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Microbiology. [Link]

  • Synthesis and analgesic activity of N-Arylhydrazone derivatives of mefenamic acid. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Enzyme Inhibition. YouTube. [Link]

  • Development and characterization of functional antibodies targeting NMDA receptors. Nature Communications. [Link]

  • Recent Developments of Amidine-like Compounds as Selective NOS Inhibitors. Current Enzyme Inhibition. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Cyclopropanecarboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Cyclopropanecarboximidamide. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Risk Assessment

According to aggregated data from the European Chemicals Agency (ECHA), Cyclopropanecarboximidamide hydrochloride is classified as follows:

  • Skin Irritation (Category 2) : Causes skin irritation (H315).[1]

  • Eye Irritation (Category 2) : Causes serious eye irritation (H319).[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation (H335).[1]

This classification as an irritant, rather than acutely toxic or environmentally hazardous, informs the subsequent disposal protocols. However, the absence of comprehensive environmental fate data necessitates a cautious approach, treating it as a chemical waste stream to prevent its release into the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Cyclopropanecarboximidamide for any purpose, including disposal, the following personal protective equipment is mandatory to mitigate the risks of skin, eye, and respiratory irritation.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles.Protects against accidental splashes of solutions or contact with solid particles, preventing serious eye irritation.[1]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact, which can cause irritation.[1] Always inspect gloves for tears or punctures before use.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is required if there is a potential for generating dust or aerosols.[2]Minimizes the risk of inhaling airborne particles, which can lead to respiratory tract irritation.[1]

Waste Classification: Hazardous vs. Non-Hazardous

The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous and non-hazardous solid waste. Pharmaceutical waste is classified as RCRA hazardous if it contains a P- or U-listed substance or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3]

Cyclopropanecarboximidamide is not found on the RCRA P or U lists, and based on available data, it does not meet the criteria for a characteristic hazardous waste. Therefore, it is classified as a non-RCRA (non-hazardous) pharmaceutical waste .[3][4]

It is crucial to understand that "non-hazardous" does not mean harmless.[3][5] Improper disposal of non-RCRA pharmaceutical waste can still have adverse effects on the environment.[3][6] Therefore, it must be managed through a dedicated chemical waste stream, not disposed of in regular trash or down the drain.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the safe collection, storage, and disposal of Cyclopropanecarboximidamide waste.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Do: Collect all Cyclopropanecarboximidamide waste—including pure compound, contaminated solutions, and reaction byproducts—in a dedicated waste container.

  • Do Not: Mix Cyclopropanecarboximidamide waste with other waste streams, especially RCRA hazardous waste, sharps, or biohazardous materials.[5][6] This prevents cross-contamination and ensures the waste is handled by the appropriate disposal facility.

Step 2: Container Management
  • Select the Right Container: Use a designated non-hazardous pharmaceutical waste container. These are often white with a blue lid and should be clearly labeled for "INCINERATION ONLY".[4] The container must be made of a compatible material, be leak-proof, and have a secure, sealable lid.[6]

  • Labeling: Clearly label the container with "Non-Hazardous Pharmaceutical Waste" and list the full chemical name, "Cyclopropanecarboximidamide".[5] Include the date when waste was first added.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste.[7] The storage area should be secure and inaccessible to unauthorized personnel.[5]

Step 3: Disposal of Empty Containers

Empty containers that held Cyclopropanecarboximidamide must also be managed correctly to prevent the release of residual chemicals.

  • Triple Rinse: Triple rinse the empty container with a suitable solvent in which Cyclopropanecarboximidamide is soluble.

  • Collect Rinsate: Collect all rinsate as chemical waste and add it to your designated Cyclopropanecarboximidamide waste container.[8]

  • Container Disposal: After triple rinsing, the container can be managed as non-hazardous laboratory glass or plastic, in accordance with your institution's policies. Deface the original label before disposal.

Step 4: Arranging for Final Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed medical waste disposal contractor to schedule a pickup for your non-hazardous pharmaceutical waste.[6]

  • Documentation: Maintain a detailed inventory of the waste you are disposing of. This documentation is crucial for regulatory compliance and may be required by your disposal vendor.[6]

  • Primary Disposal Method: The recommended and most common disposal method for non-hazardous pharmaceutical waste is high-temperature incineration .[4][6] This method ensures the complete destruction of the chemical compounds.

Spill Management

In the event of a spill, follow these procedures to ensure safety and prevent environmental contamination:

  • Evacuate and Ventilate: If the spill is large or has generated dust, evacuate the immediate area and ensure it is well-ventilated.

  • Wear Appropriate PPE: Before cleaning the spill, don the full personal protective equipment as outlined in Section 2.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover and contain the spill.[8]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into your designated Cyclopropanecarboximidamide waste container. Avoid creating dust.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in the chemical waste container and disposed of according to the protocol in Section 4.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Cyclopropanecarboximidamide.

start Start: Cyclopropanecarboximidamide Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Step 2: Classify Waste (Non-RCRA Pharmaceutical Waste) ppe->classify segregate Step 3: Segregate Waste (Dedicated Container) classify->segregate container Step 4: Use Correct Container (White/Blue Lid, Labeled 'Incineration Only') segregate->container store Step 5: Store Securely (Cool, Dry, Ventilated Area) container->store ehs Step 6: Contact EHS for Pickup store->ehs incinerate Final Disposal: High-Temperature Incineration ehs->incinerate

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.